Product packaging for Citrinin hydrate(Cat. No.:CAS No. 157643-56-6)

Citrinin hydrate

Cat. No.: B136746
CAS No.: 157643-56-6
M. Wt: 268.26 g/mol
InChI Key: MBTAFMZUDOUGPS-CGKQSRJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrinin hydrate is a naturally occurring mycotoxin and secondary fungal metabolite. It is primarily produced by various species of Penicillium , Aspergillus , and Monascus fungi, which can contaminate a wide range of agricultural commodities, including cereals, grains, fruits, spices, and red yeast rice, during pre- or post-harvest storage . This compound is of significant research interest due to its potent nephrotoxic effects, causing structural and functional kidney damage in mammals through mechanisms that may involve oxidative stress and disruption of cellular respiration . It also exhibits genotoxic properties, including the induction of micronuclei and chromosomal aberrations in mammalian cells . Citrinin often co-occurs with other mycotoxins, such as Ochratoxin A, and their combined exposure can lead to additive or synergistic toxic effects, which is a key area of toxicological investigation . Its primary research applications include serving as an analytical standard for the detection and quantification of citrinin in food and feed to ensure safety and regulatory compliance , use as a chemical tool in in vitro and in vivo studies to investigate the mechanisms of nephrotoxicity and genotoxicity , and the development and validation of detoxification methods, such as enzymatic degradation using manganese peroxidase . Citrinin is a planar, autofluorescent molecule with a lemon-yellow appearance that changes to cherry red under alkaline conditions, and it is soluble in polar organic solvents and aqueous alkaline solutions . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O6 B136746 Citrinin hydrate CAS No. 157643-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157643-56-6

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

(1S,3R,4S)-1,6,8-trihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid

InChI

InChI=1S/C13H16O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,13-15,18H,1-3H3,(H,16,17)/t4-,6-,13+/m1/s1

InChI Key

MBTAFMZUDOUGPS-CGKQSRJASA-N

SMILES

CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H](C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C

Canonical SMILES

CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C

Other CAS No.

157643-56-6

Synonyms

3,4-dihydro-1,6,8-trihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
citrinin hydrate
citrinin hydrate, (1alpha,3alpha,4beta)-stereoisome

Origin of Product

United States

Mycology and Environmental Ecology of Citrinin Producing Fungi

Fungal Genera and Species Implicated in Citrinin (B600267) Biosynthesis

The production of citrinin is primarily associated with three main fungal genera: Penicillium, Aspergillus, and Monascus. nih.govresearchgate.net These fungi are known contaminants of a wide array of food and feed products.

Penicillium Species (e.g., P. citrinum, P. expansum, P. verrucosum)

The genus Penicillium is a major producer of citrinin. In fact, the mycotoxin was first isolated from Penicillium citrinum in 1931. wikipedia.orgnih.gov This species is a common contaminant of food and feed and thrives in various climatic conditions. nih.gov Other significant citrinin-producing Penicillium species include P. expansum, a known post-harvest pathogen of fruits like apples, and P. verrucosum, which frequently contaminates cereals in temperate climates. nih.govresearchgate.netopenagrar.de The biosynthesis of citrinin in Penicillium is influenced by environmental factors, with some species showing distinct regulatory mechanisms. For instance, in P. expansum, citrinin production is favored under neutral to alkaline conditions, while acidic conditions favor the production of another mycotoxin, patulin. openagrar.de

Table 1: Selected Penicillium Species and Their Significance in Citrinin Production

Species Common Substrates/Environments Key Characteristics
Penicillium citrinum Cereals, fruits, feedstuffs, soil First species from which citrinin was isolated; ubiquitous. wikipedia.orgnih.gov
Penicillium expansum Apples and other pome fruits Post-harvest pathogen; co-produces patulin. openagrar.demdpi.com

| Penicillium verrucosum | Cereals (wheat, barley) in temperate regions | Often co-occurs with ochratoxin A. nih.govresearchgate.net |

Aspergillus Species (e.g., A. terreus, A. niveus)

Several species within the Aspergillus genus are also recognized as citrinin producers. nih.gov Aspergillus terreus and Aspergillus niveus are among the notable species implicated in citrinin biosynthesis. nih.govmdpi.com Fungi from this genus can contaminate a variety of agricultural products, and their ability to produce multiple mycotoxins simultaneously is a significant food safety concern. nih.gov The biosynthetic pathway of citrinin in Aspergillus involves the condensation of one acetyl-CoA molecule with four malonyl-CoA molecules, a process distinct from that observed in Monascus. nih.govasm.org

Monascus Species (e.g., M. purpureus, M. ruber)

Monascus species, such as M. purpureus and M. ruber, are widely utilized in Asia for producing fermented foods, most notably red yeast rice, which is used as a food colorant and dietary supplement. nih.govr-biopharm.com However, certain strains of these fungi are capable of producing citrinin, which poses a potential health risk. nih.govr-biopharm.com This has necessitated careful screening of Monascus strains used in food production and has led to the establishment of regulatory limits for citrinin in red yeast rice products in regions like the European Union and Japan. r-biopharm.commdpi.com The biosynthesis of citrinin in Monascus follows a different pathway than in Penicillium and Aspergillus, originating from a tetraketide rather than a pentaketide (B10854585). nih.govasm.org

Table 2: Key Aspergillus and Monascus Species Producing Citrinin

Genus Species Common Association Biosynthetic Pathway Origin
Aspergillus A. terreus, A. niveus Contaminants of various agricultural products. nih.gov Pentaketide nih.govasm.org

| Monascus | M. purpureus, M. ruber | Used in the production of red yeast rice. nih.govr-biopharm.com | Tetraketide nih.govasm.org |

Endophytic and Marine Fungal Producers

The ecological range of citrinin-producing fungi extends beyond terrestrial and agricultural environments. Research has identified both endophytic and marine-dwelling fungi as sources of this mycotoxin. Endophytic fungi, which reside within plant tissues, have been shown to produce citrinin. For example, Penicillium citrinum has been isolated as an endophyte from various plants, including Ziziphus jujuba and the medicinal plant Rhodomyrtus tomentosa. researchgate.netresearchgate.net Similarly, fungi isolated from marine environments, such as those associated with sponges and hydrothermal vents, have also been found to produce citrinin. nih.govfrontiersin.org A Penicillium citrinum strain derived from a marine sponge was identified as a citrinin producer, highlighting the diverse habitats of these fungi. nih.gov

Substrate Specificity and Occurrence in Agricultural Commodities

Citrinin-producing fungi exhibit broad substrate specificity, enabling them to colonize and contaminate a wide variety of agricultural products, particularly during storage. nih.govromerlabs.com

Cereals and Grains (e.g., Wheat, Rice, Barley, Corn)

Cereals and grains are the most common commodities contaminated by citrinin. researchgate.netnih.gov Wheat, rice, barley, and corn are particularly vulnerable to contamination by citrinin-producing fungal species. romerlabs.comscilit.com The contamination can occur both before and after harvest, though it is often considered a storage problem. nih.govromerlabs.com Fungal growth and subsequent toxin production are favored by improper storage conditions, such as high moisture content (above 14-16%) and warm temperatures (optimally around 30°C). nih.govromerlabs.comwalshmedicalmedia.com The co-occurrence of citrinin with other mycotoxins, especially ochratoxin A, is frequently reported in cereal grains, which can compound potential health risks. romerlabs.comscirp.org Surveys have detected citrinin in wheat, rice, and other grains globally, underscoring the need for monitoring and control measures. scilit.comcapes.gov.br

Table 3: Occurrence of Citrinin in Major Cereals

Cereal Common Producing Fungi Key Contamination Factors Co-occurring Mycotoxins
Wheat Penicillium verrucosum, P. citrinum scilit.commdpi.com Post-harvest storage conditions. romerlabs.com Ochratoxin A scirp.org
Rice Penicillium citrinum, Monascus spp. mdpi.comr-biopharm.com Improper drying and storage, fermented products (red yeast rice). nih.govr-biopharm.com Aflatoxins, Ochratoxin A walshmedicalmedia.com
Barley Penicillium verrucosum mdpi.com High moisture during storage. romerlabs.com Ochratoxin A scirp.org

| Corn | Penicillium spp., Aspergillus spp. romerlabs.com | Storage conditions. nih.gov | Ochratoxin A scirp.org |

Fruits, Spices, and Other Plant-Based Products

Citrinin contamination is a concern in various plant-based commodities. Fungal species that produce this mycotoxin can infect crops before or after harvest. The presence of citrinin has been documented in a variety of products, including:

Fruits and Fruit Juices: Apples, pomaceous fruits, and their juices can be contaminated with citrinin. nih.govresearchgate.net For instance, Penicillium expansum, a known citrinin producer, is a common postharvest pathogen of apples. walshmedicalmedia.com Studies have also detected citrinin in dried fruits such as grapes and white mulberries. vup.sk

Spices: Several spices have been found to contain citrinin. These include turmeric, coriander, fennel, black pepper, cardamom, and cumin. nih.gov The warm and often humid conditions under which many spices are harvested and stored can be conducive to fungal growth and mycotoxin production.

Nuts and Oilseeds: Roasted nuts like almonds, peanuts, hazelnuts, and pistachio nuts, as well as oilseeds such as sunflower, are also susceptible to citrinin contamination. nih.gov

Other Plant Products: Citrinin has been found in beans and liquorice root products. nih.govvup.sk

A survey in Turkey detected citrinin in dried grapes, dried white mulberries, and liquorice root products, with mean contents of 5.56 µg/kg, 5.29 µg/kg, and 19.14 µg/kg in the positive samples, respectively. vup.sk

Fermented Food Products (e.g., Red Yeast Rice, Cheeses, Dry Meat Products)

Fermented foods can also be a source of citrinin, sometimes as a result of the fermentation process itself and other times due to spoilage.

Red Yeast Rice: Red yeast rice, produced by fermenting rice with Monascus species like Monascus purpureus, is a traditional food colorant and health supplement in Asia. nih.govresearchgate.net However, some Monascus strains can produce citrinin as an undesirable secondary metabolite. nih.govresearchgate.net Surveys have shown significant levels of citrinin contamination in commercial red yeast rice and its products. researchgate.netresearchgate.net For example, a survey in Taiwan found that 69% of red yeast rice raw material samples were contaminated, with a mean level of 13.3 mg/kg. researchgate.net

Cheeses: Certain toxigenic fungi can grow on and in cheese, leading to citrinin contamination. nih.govnih.gov Penicillium verrucosum, a citrinin producer, can be found in salted cheeses. researchgate.net The European Food Safety Authority has noted the contamination of cheese by toxigenic strains that grow directly within the cheese mass. walshmedicalmedia.com

Dry Meat Products: Fermented sausages and other dry-cured meat products are also at risk of citrinin contamination. nih.govmdpi.com

Environmental and Growth Conditions Influencing Citrinin Production

The production of citrinin by fungi is not constant but is significantly influenced by a range of environmental factors. nih.gov Understanding these factors is crucial for controlling contamination.

Temperature and Water Activity (aW) Dynamics

Temperature and water activity (aW), which represents the water available for microbial growth, are critical determinants for both fungal growth and mycotoxin production. agriculturejournals.cz

Temperature: Penicillium citrinum, a major citrinin producer, can grow in a temperature range of 5°C to 40°C, with optimal growth between 26°C and 30°C. nih.gov Citrinin production by P. citrinum has been observed at temperatures of 20°C, 25°C, and 30°C. researchgate.net In one study, the optimal temperature for citrinin production by P. camemberti was between 20°C and 25°C. mdpi.com Generally, the favorable temperature range for the growth of citrinin-producing fungi is between 12°C and 37°C, with an optimum at 30°C. nih.gov

Water Activity (aW): P. citrinum is considered xerophilic, meaning it can grow in conditions with low water availability, with a minimum aW for growth between 0.80 and 0.84. nih.gov Citrinin production, however, often requires higher water activity than fungal growth. For instance, while some fungi can grow at aW levels down to 0.87, citrinin production may cease at aW levels below 0.93. mdpi.com The optimal aW for citrinin production by P. camemberti was found to be 0.99. mdpi.com Improperly dried grains with a moisture content above 16% are particularly susceptible to citrinin production. nih.gov

Table 1: Influence of Temperature and Water Activity on Fungal Growth and Citrinin Production

FungusFactorGrowth Range/OptimumCitrinin Production Range/OptimumSource
Penicillium citrinumTemperature5-40°C (Optimum: 26-30°C)Detected at 20°C, 25°C, 30°C nih.govresearchgate.net
Penicillium citrinumWater Activity (aW)Min: 0.80-0.84Stops below 0.93 nih.govmdpi.com
Penicillium camembertiTemperature-Optimum: 20-25°C mdpi.com
Penicillium camembertiWater Activity (aW)-Optimum: 0.99 mdpi.com

pH and Nutrient Availability

The pH of the substrate and the availability of specific nutrients, particularly nitrogen sources, play a significant role in regulating citrinin biosynthesis.

pH: Penicillium citrinum can grow over a wide pH range of 2 to 10, with an optimum between 5.0 and 7.0. nih.gov Studies on Monascus purpureus have shown that pH can be manipulated to control citrinin production. For example, growing the fungus at an initial pH of 2.5 resulted in negligible citrinin concentration (2 mg/L), whereas cultures maintained entirely at pH 5.5 had significantly higher concentrations (55 mg/L). researchgate.netresearchgate.net An alkaline environment has been shown to strongly suppress citrinin synthesis. researchgate.net

Nutrient Availability: The type of nitrogen source available can influence the production of citrinin. In a study on Monascus purpureus, using peptone as a nitrogen source in combination with a low initial pH of 2.5 led to very low levels of citrinin production. nih.govmatilda.science In contrast, other nitrogen sources like ammonium (B1175870) sulfate (B86663) and sodium nitrate (B79036) under different pH conditions resulted in varying levels of citrinin. nih.gov

Table 2: Effect of Initial pH and Nitrogen Source on Citrinin Production by Monascus purpureus

Initial pHNitrogen SourceCitrinin Concentration (mg/L)Source
2.5Peptone (8.8 g/L)~2 researchgate.netnih.govmatilda.science
5.5(Not specified, glucose medium)55 researchgate.net
8.5 (production phase)(Not specified, glucose medium)5.5 researchgate.net

Oxidative Stress as a Biosynthesis Inducer

Oxidative stress within the fungal cell can act as a trigger for citrinin biosynthesis.

Research on Penicillium verrucosum has shown that high oxidative stress conditions, induced by substances like copper (Cu²⁺) cations, can shift the fungus's secondary metabolism from producing another mycotoxin, ochratoxin A, towards producing citrinin. researchgate.netnih.gov The production of citrinin appears to help the fungal cell normalize its oxidative status, thereby allowing it to adapt to the stressful environment. researchgate.netnih.gov This suggests that citrinin may function as a protective or antioxidative substance for the fungus. researchgate.net

Light and Other Abiotic Factors

Light is another abiotic factor that can significantly influence mycotoxin production.

Studies have demonstrated that light, particularly blue light, can increase citrinin biosynthesis in fungi like Penicillium verrucosum and P. expansum. researchgate.net In P. verrucosum, exposure to light shifts the secondary metabolite profile from ochratoxin A towards citrinin. researchgate.net Citrinin also appears to protect the fungus against the damaging effects of short-wavelength light, which can increase the oxidative stress in the environment. researchgate.netnih.gov The combination of light and lower water activity can lead to a significant reduction in fungal growth and can even inhibit mycotoxin formation completely. nih.gov

Interactions with Other Fungal Species in Mixed Cultures

The co-cultivation of citrinin-producing fungi with other fungal species creates a competitive environment that often triggers profound changes in their secondary metabolism. These interactions, ranging from antagonistic to synergistic, can lead to the activation of silent biosynthetic gene clusters, resulting in the production of novel compounds not observed in monocultures. nih.govmdpi.comacs.org The study of these mixed cultures provides insight into the ecological roles of secondary metabolites and is a promising strategy for discovering new bioactive molecules. nih.govmdpi.com

Research has demonstrated that when citrinin-producing fungi like Penicillium citrinum are grown alongside other fungi, the chemical profile of the culture can be significantly altered. These interactions are complex and can influence both fungal growth and mycotoxin production. For instance, the presence of a competing fungus can either stimulate or inhibit the production of citrinin and other metabolites. frontiersin.org

Detailed Research Findings in Mixed Cultures

Specific laboratory studies have highlighted the diverse outcomes of fungal co-cultivation involving citrinin-producers.

One notable example is the co-culture of two marine-derived endophytic strains, Aspergillus sydowii EN-534 and Penicillium citrinum EN-535, on a solid medium, which resulted in the production of two new citrinin analogs. nih.govmdpi.com Similarly, the co-cultivation of marine-gorgonian associated fungi, Aspergillus sclerotiorum and Penicillium citrinum, led to the isolation of six new secondary metabolites. A distinct red pigment was also observed exclusively in the co-culture, indicating a chemically mediated interaction between the two species. researchgate.net

In another study, the co-culture of marine-derived isolates of Penicillium citrinum and Beauveria felina yielded citrifelins A and B, two unique citrinin adducts with a tetracyclic framework that were not produced by either fungus when grown alone. nih.govacs.org This suggests a defensive or competitive reaction leading to the synthesis of novel chemical structures. A proposed mechanism for the formation of these adducts is a non-pericyclic Michael reaction involving a citrinin derivative. acs.org

The interaction is not limited to the production of new compounds. In some cases, the presence of one fungus can suppress the growth and metabolite production of another. For example, in a co-culture of Penicillium expansum and P. citrinum, certain compounds produced by P. expansum were found to suppress the growth of P. citrinum. mdpi.com

The table below summarizes key findings from mixed culture studies involving citrinin-producing fungi.

Interacting FungiCulture Medium/ConditionsKey FindingsReference
Penicillium citrinum & Beauveria felinaWheat bran brothProduction of two new citrinin adducts, citrifelins A and B. nih.govacs.org
Aspergillus sydowii & Penicillium citrinumSolid mediumProduction of two new citrinin analogs. nih.govmdpi.com
Aspergillus sclerotiorum & Penicillium citrinumNot specifiedIsolation of six new secondary metabolites; development of a red pigment only in co-culture. researchgate.net
Penicillium citrinum HEK1 & Meyerozyma guilliermondii HEK2Malt-agar (MA) platesDirect confrontation assays showed interaction; M. guilliermondii formed yeast cells in co-culture but pseudohyphae when alone. biorxiv.org
Aspergillus parasiticus & Penicillium citrinumGY agar (B569324) mediumP. citrinum inhibited the growth of A. parasiticus. mdpi.com

These findings underscore the dynamic nature of fungal interactions. The activation of "silent" metabolic pathways in co-cultures is a significant area of research, revealing the hidden chemical potential of these microorganisms. mdpi.com The outcomes of these interactions are often unpredictable and depend on the specific species involved and the environmental conditions. frontiersin.orgpoultryworld.net While some interactions lead to an increase in the diversity of secondary metabolites, others can be antagonistic, affecting fungal development and toxin production. frontiersin.org

Molecular and Enzymatic Biosynthesis of Citrinin

Polyketide Pathway Origins and Early Steps

The initial stages of citrinin (B600267) biosynthesis involve the condensation of small carboxylic acid units to form a polyketide chain. The origin and assembly of this chain differ between fungal species.

Pentaketide (B10854585) Biosynthesis in Penicillium and Aspergillus

In fungi belonging to the genera Penicillium and Aspergillus, the biosynthesis of citrinin is understood to originate from a pentaketide. nih.gov This process involves the condensation of one molecule of acetyl-CoA with four molecules of malonyl-CoA. nih.govasm.org This assembly is followed by the addition of three methyl groups. asm.org

Tetraketide Biosynthesis in Monascus ruber

In contrast to Penicillium and Aspergillus, studies on Monascus ruber have revealed that citrinin biosynthesis proceeds through a tetraketide intermediate. nih.govnih.gov This pathway involves the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules. nih.gov It is suggested that the production of both citrinin and the characteristic red pigments produced by M. ruber may be regulated at this tetraketide branch point. nih.govresearchgate.net Following the formation of the tetraketide, an additional acetyl-CoA molecule is added. nih.gov

Role of Acetyl-CoA and Malonyl-CoA Precursors

Acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA) are the fundamental building blocks for the biosynthesis of citrinin and other polyketides. researchgate.net These precursors are derived from primary metabolic pools within the fungal cell. researchgate.net The key enzyme in the citrate (B86180) cycle and glycolysis pathways are crucial for the production of these precursors. nih.gov Specifically, the gene ctnF is associated with the accumulation of acetyl-CoA and malonyl-CoA. frontiersin.org Another gene, ctnG, which encodes a carbonic anhydrase, is also believed to be involved in the formation of malonyl-CoA. tandfonline.com

Characterization of Biosynthetic Gene Clusters and Enzymes

The enzymatic machinery responsible for citrinin biosynthesis is encoded by a cluster of genes. These genes direct the synthesis of the polyketide chain and its subsequent modifications.

Non-reducing Polyketide Synthase (nrPKS) (e.g., CitS, pksCT)

The central enzyme in citrinin biosynthesis is a non-reducing polyketide synthase (nrPKS), encoded by the genes citS or pksCT. rsc.orguniprot.orgnih.gov This large, multidomain enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone. uniprot.orguniprot.org In Monascus purpureus and Monascus ruber, the PKS is responsible for synthesizing a keto-aldehyde intermediate from four malonyl-CoA units and an acetyl-CoA starter unit. uniprot.orguniprot.org The release of this intermediate is facilitated by a C-terminal reductive release domain. uniprot.orguniprot.org The citS gene in M. ruber encodes a protein of 2593 amino acids. uniprot.org

Oxidoreductases and Other Modifying Enzymes (e.g., CitA, CitB, CitC, CitD, CitE)

Following the synthesis of the polyketide chain by nrPKS, a series of modifying enzymes tailor the intermediate to produce citrinin. The genes encoding these enzymes are typically located within the same gene cluster as the PKS gene. frontiersin.org

CitA : Initially annotated as an oxidase, CitA is now understood to be a hydrolase. rsc.orgnih.gov It appears to assist the PKS by hydrolyzing acyl intermediates bound to the acyl carrier protein (ACP) domain, thus freeing the PKS from stalled intermediates. uniprot.orguniprot.org

CitB : This enzyme is a non-heme iron oxidase that catalyzes the oxidation of a methyl group on the keto-aldehyde intermediate to an alcohol. rsc.orgmdpi.com

CitC : An oxidoreductase, CitC further oxidizes the alcohol group formed by CitB into an aldehyde. rsc.orgmdpi.com

CitD : This enzyme is an aldehyde dehydrogenase that converts the aldehyde group generated by CitC into a carboxylic acid. rsc.orgmdpi.com

CitE : The final step in the biosynthesis is catalyzed by CitE, a reductase that reduces a carbon at position C-3 to yield the stable citrinin molecule. rsc.orgmdpi.com

The coordinated action of these enzymes, from the initial polyketide synthesis by CitS to the final reduction by CitE, results in the production of citrinin. rsc.org

Enzyme/GeneFunction in Citrinin BiosynthesisOrganism(s) where characterized
CitS / pksCT Non-reducing polyketide synthase; synthesizes the initial polyketide chain. rsc.orguniprot.orgMonascus purpureus, Monascus ruber uniprot.orguniprot.org
CitA Hydrolase; assists PKS by hydrolyzing stalled acyl intermediates. rsc.orguniprot.orgMonascus ruber rsc.orguniprot.org
CitB Non-heme iron oxidase; oxidizes a methyl group to an alcohol. rsc.orgmdpi.comMonascus ruber rsc.org
CitC Oxidoreductase; oxidizes the alcohol to an aldehyde. rsc.orgmdpi.comMonascus ruber rsc.org
CitD Aldehyde dehydrogenase; converts the aldehyde to a carboxylic acid. rsc.orgmdpi.comMonascus ruber rsc.org
CitE Reductase; performs the final reduction step to form citrinin. rsc.orgmdpi.comMonascus ruber rsc.org

Genetic Regulation of Citrinin Biosynthesis

The production of citrinin is tightly controlled at the genetic level, involving specific genes and signaling pathways that respond to environmental cues.

Transcriptional Regulation by Specific Genes (e.g., pksCT)

A key gene in citrinin biosynthesis is pksCT (also known as citS), which encodes the polyketide synthase responsible for producing the initial polyketide chain. mdpi.comfrontiersin.orgresearchgate.net The expression of pksCT is highly correlated with citrinin production. researchgate.net Disruption of this gene in Monascus purpureus and Monascus aurantiacus has been shown to abolish or significantly decrease citrinin production. frontiersin.orgresearchgate.net

The regulation of pksCT and other genes in the citrinin biosynthetic cluster is controlled by a pathway-specific transcription factor, CtnA (also known as Mrl3). mdpi.comfrontiersin.org CtnA is a Zn(II)2Cys6 transcription factor that is conserved in some citrinin clusters. mdpi.com Disruption of ctnA in M. purpureus leads to a significant decrease in the expression of pksCT and other biosynthetic genes, resulting in the inhibition of citrinin production. mdpi.com Conversely, overexpression of ctnA in a heterologous host, Aspergillus oryzae, containing the citrinin gene cluster, led to a nearly 400-fold increase in citrinin production. researchgate.net

Recent research has also identified two transcripts of the pksCT gene, pksCTα and pksCTβ, which are generated by alternative splicing. mdpi.comcabidigitallibrary.org Silencing these transcripts, particularly their combination, significantly reduces citrinin yield and downregulates other genes in the citrinin biosynthetic cluster. mdpi.comcabidigitallibrary.org

Table 1: Key Genes in Citrinin Biosynthesis and their Function

GeneEncoded ProteinFunction in Citrinin Biosynthesis
pksCT (citS)Polyketide SynthaseCatalyzes the formation of the initial polyketide chain. mdpi.comfrontiersin.orgresearchgate.net
mrl1 (citA)Serine HydrolaseAssists in a hydrolysis step of the enzyme-bound intermediate. rsc.orgwikipedia.org
mrl2 (citB)Non-heme Fe(II) dependent oxygenaseOxidizes a methyl group on the aromatic ring to an alcohol. rsc.orgwikipedia.org
mrl7 (citC)NAD(P)+ dependent oxidoreductaseConverts the alcohol to a bisaldehyde. wikipedia.org
mrl4 (citD)NAD(P)+ dependent aldehyde dehydrogenaseConverts the bisaldehyde to a carboxylic acid. wikipedia.org
mrl6 (citE)DehydrogenaseCatalyzes the final reduction step to form citrinin. wikipedia.org
ctnA (mrl3)Zn(II)2Cys6 Transcription FactorPositive regulator of the citrinin biosynthetic gene cluster. mdpi.comfrontiersin.org

Signaling Pathways in Response to Environmental Cues (e.g., cAMP/PKA signaling, HOG MAP kinase)

Environmental factors play a significant role in regulating citrinin biosynthesis, and these signals are transduced through various signaling pathways.

The cAMP/PKA signaling pathway appears to be a key regulator of citrinin production in response to oxidative stress. nih.govresearchgate.netresearchgate.net In Penicillium verrucosum, high oxidative stress, induced by factors like increased copper ion concentrations, shifts secondary metabolism from ochratoxin A production to citrinin production. nih.govresearchgate.net The biosynthesis of citrinin under these conditions is reportedly regulated by the cAMP/PKA pathway, as the addition of external cAMP reduces citrinin biosynthesis in a concentration-dependent manner. nih.govresearchgate.netresearchgate.net This suggests an inverse relationship between cAMP levels and citrinin production.

The High Osmolarity Glycerol (HOG) MAP kinase pathway is another crucial signaling cascade involved in the response to environmental stress, particularly osmotic stress. nih.govresearchgate.netresearchgate.net In P. verrucosum, high concentrations of NaCl lead to the activation of the HOG MAP kinase pathway, which in turn promotes the biosynthesis of ochratoxin A at the expense of citrinin. nih.govresearchgate.netresearchgate.netmdpi.com Disruption of the hog gene in P. verrucosum confirmed its role in regulating ochratoxin A production under high salt conditions, while the biosynthesis of citrinin was not affected. mdpi.com This indicates a differential regulation of these two mycotoxins by the HOG pathway.

Cross-Regulation with Other Secondary Metabolite Pathways (e.g., Ochratoxin A, Pigments)

The biosynthesis of citrinin is often intertwined with the production of other secondary metabolites, most notably ochratoxin A and various pigments produced by Monascus species.

In Penicillium verrucosum, there is a clear cross-regulation between the biosynthesis of citrinin and ochratoxin A . nih.govresearchgate.net The production of these two mycotoxins appears to be mutually exclusive, with environmental conditions determining which one is predominantly synthesized. nih.govresearchgate.net High oxidative stress favors citrinin production, while high salinity (NaCl) promotes ochratoxin A synthesis. nih.govresearchgate.netmdpi.com This shift in secondary metabolism allows the fungus to adapt to different environmental challenges. nih.govresearchgate.net

In Monascus species, the biosynthesis of citrinin is linked to the production of pigments , as they share a common precursor derived from the polyketide pathway. asm.orgresearchgate.net Studies in Monascus ruber have shown that both citrinin and the red pigments originate from a tetraketide intermediate. asm.orgnih.gov This suggests that the regulation at this branch point is critical in determining the metabolic flux towards either citrinin or pigment production. asm.orgnih.gov In Monascus purpureus, replacing the ctnA gene with a pigment-related gene, pks1, resulted in a 42% reduction in citrinin production, highlighting the complex regulatory network between these pathways. mdpi.com

Advanced Methodologies for Biosynthesis Elucidation

Isotopic Labeling Studies (e.g., 13C Nuclear Magnetic Resonance)

Isotopic labeling studies, particularly using ¹³C Nuclear Magnetic Resonance (NMR), have been instrumental in deciphering the biosynthetic pathway of citrinin. asm.orgnih.gov By feeding fungal cultures with ¹³C-labeled precursors, such as [¹³C]acetate, researchers can trace the incorporation of these labeled atoms into the final citrinin molecule. asm.orgnih.gov

One of the key findings from these studies was the elucidation of the polyketide origin of citrinin. asm.orgnih.gov In Penicillium citrinum and Aspergillus terreus, experiments with [1,2-¹³C]acetate confirmed that citrinin is derived from a pentaketide chain. nih.gov However, similar experiments with Monascus ruber revealed a different pattern of ¹³C enrichment, indicating that in this fungus, citrinin originates from a tetraketide. asm.orgnih.gov This highlights the power of ¹³C NMR in revealing subtle but important differences in biosynthetic pathways across different species.

Further advanced studies have utilized dual-labeled precursors, such as [1-¹³C, ¹⁸O₂]-acetate, to investigate the mechanism of specific enzymatic reactions. rsc.org The retention of intact ¹³C–¹⁸O bonds can provide evidence for specific cyclization and rearrangement mechanisms. rsc.org For instance, the retention of these bonds at the C-6 position of citrinin suggested a simple mechanism for the formation of the quinomethide structure involving the elimination of water from a hemiacetal. rsc.org

Targeted Gene Knockout and Heterologous Gene Expression

The precise functions of the enzymes in the citrinin biosynthetic pathway were largely determined through targeted gene knockout and heterologous gene expression experiments. frontiersin.orgmdpi.comresearchgate.net These molecular techniques have been instrumental in dissecting the individual steps of the pathway.

In studies involving Monascus ruber, researchers systematically deleted or "knocked out" specific genes within the cit cluster. frontiersin.org By observing the resulting metabolic products, or lack thereof, they could deduce the function of the knocked-out gene. For instance, knocking out the citS gene would completely abolish citrinin production, confirming its role as the initial polyketide synthase.

Conversely, heterologous gene expression involves introducing the cit genes into a host organism that does not naturally produce citrinin, such as Aspergillus oryzae. frontiersin.orgmdpi.comresearchgate.net By expressing different combinations of the cit genes in A. oryzae, scientists were able to reconstruct the entire biosynthetic pathway in a new host. frontiersin.orgmdpi.comresearchgate.net This approach not only confirmed the function of each enzyme but also demonstrated that the coordinated expression of citS and citA-E is sufficient for high-yield citrinin production. frontiersin.orgmdpi.comresearchgate.net

These studies have been crucial in correcting previous misconceptions about the pathway and providing a definitive molecular and enzymatic roadmap for citrinin biosynthesis. frontiersin.orgmdpi.comresearchgate.net

Analytical Chemistry and Detection Methodologies for Citrinin

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate citrinin (B600267) from complex sample matrices and remove interfering substances prior to instrumental analysis. nih.gov This process typically involves an initial extraction followed by a clean-up procedure to enhance the purity of the analyte. mdpi.com

The initial step in analyzing citrinin involves its extraction from the sample matrix. The choice of extraction method and solvent is pivotal for achieving high recovery rates. mdpi.com

Shaking Extraction: This conventional method involves the agitation of the sample with a suitable solvent. Methanol-water mixtures are commonly employed for the extraction of citrinin from cereals and animal feed. oup.com For instance, a mixture of 70/30 methanol (B129727)/water has been used for corn samples, followed by shaking. tandfonline.com Another study utilized 100% methanol for the extraction of citrinin from red yeast rice. oup.com The primary drawback of shaking extraction can be the time required and the potential need for multiple extraction cycles to achieve complete recovery. rmutk.ac.th

Ultrasonic Assisted Extraction (UAE): UAE has emerged as a more efficient alternative to traditional shaking extraction. mdpi.com This technique utilizes ultrasonic waves to create cavitation, which enhances the extraction of target compounds. rmutk.ac.th UAE has been successfully applied for the extraction of citrinin from various matrices, including fruits and red yeast rice. rsc.orgnih.gov For example, a method for the simultaneous determination of ochratoxin A and citrinin in fruit samples employed UAE with 1% acetic acid in acetonitrile (B52724) as the extraction solvent. rsc.orgrsc.org The efficiency of UAE can be influenced by several factors, including the type of solvent, extraction time, and temperature. rmutk.ac.thnih.gov

Table 1: Comparison of Extraction Methods for Citrinin

Extraction Method Matrix Extraction Solvent Key Findings Reference(s)
Shaking Extraction Corn 70/30 Methanol/Water Provided appropriate recoveries for quantitative analysis. tandfonline.com
Shaking Extraction Cereals, Animal Feed Methanol-Water (75:25, v/v) Effective for various food and feed matrices. oup.com
Shaking Extraction Red Yeast Rice 100% Methanol Suitable for this specific matrix. oup.com
Ultrasonic Assisted Extraction (UAE) Fruit Samples 1% Acetic Acid in Acetonitrile A fast and simple method for mycotoxin determination. rsc.orgrsc.org
Ultrasonic Assisted Extraction (UAE) Red Yeast Rice 57.2% Ethanol with 7.7% Acetic Acid Optimized for maximal recovery of active compounds and removal of citrinin. nih.gov
Ultrasonic Assisted Extraction (UAE) Monascal Waxy Corn 69.91% Ethanol at 49.95°C Optimized conditions for the extraction of various compounds including citrinin. rmutk.ac.th

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. mdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases. mdpi.com This technique is a conventional clean-up method but can sometimes be laborious and may not provide sufficient selectivity for complex matrices. researchgate.net

Solid Phase Extraction (SPE): SPE is a widely used and effective technique for the clean-up of mycotoxin extracts. mdpi.comresearchgate.net It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analyte or the impurities. Various sorbents have been utilized for citrinin analysis, including C18, polyamide, and molecularly imprinted polymers (MIPs). researchgate.netnih.gov

Polyamide columns have been used for the clean-up of extracts from cereals and cereal products. mdpi.comresearchgate.net

Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials designed to bind a specific target molecule. nih.gov MIP-based SPE has been developed for the selective extraction of citrinin from corn samples. tandfonline.comresearchgate.nettandfonline.com

A study reported a single-step SPE procedure using a combination of MCX and NH2 sorbents for the simultaneous determination of multiple mycotoxins, including citrinin, in fruits. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology has gained popularity for mycotoxin analysis due to its simplicity and efficiency. service.gov.uk It involves an extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts and a dispersive SPE clean-up. service.gov.uk QuEChERS-based methods have been developed for the analysis of citrinin in various commodities, including cereals, spices, and eggs. chromatographyonline.comhpst.cznih.govmdpi.com

Immunoaffinity Columns (IAC): IACs are a highly specific type of SPE that utilizes antibodies immobilized on a solid support to selectively capture the target analyte. tandfonline.commdpi.comnih.gov This high degree of selectivity makes IAC an excellent choice for cleaning up complex matrices like food and feed. oup.commdpi.comr-biopharm.com The use of IACs for citrinin clean-up has been reported for a variety of matrices, including red yeast rice, corn, wheat, spices, and infant cereals. mdpi.comoup.comtandfonline.comnih.govmdpi.com The procedure involves passing the sample extract through the column, washing away unbound matrix components, and then eluting the purified citrinin. r-biopharm.com

Table 2: Overview of Clean-up Procedures for Citrinin Analysis

Clean-up Procedure Sorbent/Principle Matrix Key Advantages Reference(s)
Solid Phase Extraction (SPE) Polyamide Cereals, Cereal Products Effective clean-up for these matrices. mdpi.comresearchgate.net
Solid Phase Extraction (SPE) Molecularly Imprinted Polymer (MIP) Corn High selectivity, can be recycled. mdpi.comtandfonline.comresearchgate.nettandfonline.com
Solid Phase Extraction (SPE) MCX and NH2 Fruits Simultaneous determination of multiple mycotoxins. nih.gov
QuEChERS Acetonitrile extraction, dSPE clean-up Cereals, Spices, Eggs Simple, fast, and requires less solvent. chromatographyonline.comhpst.cznih.govmdpi.com
Immunoaffinity Column (IAC) Antibody-Antigen Binding Red Yeast Rice, Corn, Wheat, Spices, Infant Cereals High specificity and selectivity, excellent for complex matrices. mdpi.comoup.comtandfonline.commdpi.comnih.govmdpi.comr-biopharm.com

Extraction Methods (e.g., Shaking Extraction, Ultrasonic Assisted Extraction)

Chromatographic and Spectrometric Quantification Approaches

After sample preparation, various analytical techniques are employed for the separation and quantification of citrinin.

Thin Layer Chromatography (TLC) is a planar chromatographic technique that can be used for the detection and semi-quantitative analysis of citrinin. mdpi.com While it is a relatively simple and cost-effective method, it generally offers lower sensitivity and resolution compared to liquid chromatography techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique for the quantification of citrinin. mdpi.comresearchgate.netnih.gov It is often coupled with various detectors to achieve high sensitivity and selectivity. mdpi.com

HPLC with Fluorescence Detection (HPLC-FD): Citrinin exhibits natural fluorescence, making fluorescence detection a highly sensitive and selective method for its quantification. tandfonline.commdpi.com The fluorescence intensity of citrinin is enhanced in an acidic mobile phase. tandfonline.com HPLC-FD has been widely used for the analysis of citrinin in various commodities, including corn, red yeast rice, and fruits. tandfonline.comrmutk.ac.thrsc.orgrsc.orgtandfonline.com A study on the analysis of citrinin in spices and infant cereals used HPLC-FLD after immunoaffinity column clean-up, achieving low limits of detection. mdpi.com

HPLC with UV-Diode Array Detection (UV-DAD): While fluorescence detection is more common, UV-DAD can also be used for the determination of citrinin. mdpi.com

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer (MS) or tandem mass spectrometer (MS/MS) provides high specificity and sensitivity, allowing for the unequivocal identification and quantification of citrinin, even in complex matrices. mdpi.comresearchgate.net LC-MS/MS methods have been developed for the analysis of citrinin in human blood and urine, as well as in food supplements. chromatographyonline.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS) or fluorescence detectors (UPLC-FD) for the analysis of citrinin. mdpi.comchromatographyonline.comnih.gov A UPLC-MS/MS method was developed for the determination of multiple mycotoxins, including citrinin, in eggs. nih.gov

Table 3: Chromatographic and Spectrometric Methods for Citrinin Quantification

Analytical Technique Detector Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference(s)
HPLC-FD Fluorescence Corn - - tandfonline.comtandfonline.com
HPLC-FD Fluorescence Spices 1 µg/kg 3 µg/kg mdpi.com
HPLC-FD Fluorescence Infant Cereals 0.1 µg/kg 0.25 µg/kg mdpi.com
HPLC-FD Fluorescence Fruits 0.06-0.16 µg/kg - researchgate.net
HPLC-MS/MS Mass Spectrometry Human Blood Plasma 0.07 ng/mL 0.15 ng/mL researchgate.net
HPLC-MS/MS Mass Spectrometry Human Urine 0.02 ng/mL 0.05 ng/mL researchgate.net
UHPLC-MS/MS Mass Spectrometry Red Rice, Red Yeast Rice Supplements - - chromatographyonline.com
UHPLC-MS/MS Mass Spectrometry Eggs 5 µg/kg 10 µg/kg nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Immunochemical and Biosensor-Based Detection Systems

Enzyme-linked immunosorbent assays (ELISAs) represent a valuable tool for the rapid and sensitive detection of citrinin. r-biopharm.comcreative-diagnostics.com These assays are typically based on a competitive format where free citrinin in the sample competes with a citrinin conjugate for binding to a specific monoclonal antibody. r-biopharm.comnih.gov The development of highly specific monoclonal antibodies against citrinin has been a key factor in the success of these immunoassays. mdpi.comnih.gov

Various ELISA kits are commercially available for the quantitative determination of citrinin in matrices like cereals and feed. r-biopharm.comr-biopharm.combiotica.gr These kits offer a user-friendly platform for screening a large number of samples. For instance, the RIDASCREEN®FAST Citrinin assay is a competitive ELISA for quantifying citrinin in cereals and feed. r-biopharm.comr-biopharm.com

Research has focused on optimizing ELISA protocols to enhance sensitivity and specificity. Indirect competitive ELISAs (ic-ELISA) have been developed with very low detection limits. One study reported an ic-ELISA with a 50% inhibitory concentration (IC50) of 37 pg/mL and a linear detection range of 5.9 to 230 pg/mL for citrinin in wine. mdpi.comnih.gov Another ic-ELISA, developed using a specific monoclonal antibody, demonstrated a limit of detection (LOD) of 0.01 ng/mL and a linear range of 0.01–5.96 ng/mL. nih.gov These assays show high specificity with minimal cross-reactivity to other mycotoxins. nih.govmdpi.com

Interactive Data Table: Characteristics of Different ELISA Methods for Citrinin Detection

ELISA TypeMatrixIC50Limit of Detection (LOD)Linear RangeReference
Indirect Competitive (ic-ELISA)Wine37 pg/mL-5.9–230 pg/mL mdpi.comnih.gov
Indirect Competitive (ic-ELISA)Feed/Foodstuffs0.28 ng/mL0.01 ng/mL0.01–5.96 ng/mL nih.gov
Indirect Competitive ELISABuffer Solutions-1 ng/mL1-13 ng/mL nih.gov
Commercial ELISA KitCereals, Red Koji, Chili-1.8 µg/kg- pribolab.com

Capillary electrophoresis (CE) has been utilized as an alternative analytical technique for the determination of citrinin, offering advantages such as high separation efficiency, low consumption of samples and reagents, and rapid analysis times. tandfonline.com Different modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), have been applied for citrinin analysis. mdpi.comresearchgate.net

CZE coupled with a UV detector has been successfully used for the simultaneous detection of citrinin and other mycotoxins like zearalenone (B1683625) and ochratoxin A in pepper samples. tandfonline.com This method demonstrated satisfactory linearity and low limits of detection, ranging from 0.3 to 1.5 µg/kg for the targeted mycotoxins. tandfonline.com Another approach involved combining immunoaffinity chromatography (IAC) with CZE-UV for the detection of citrinin in red yeast rice, simplifying the sample preparation process typically required for HPLC. mdpi.com

MEKC has also been employed for the simultaneous separation of citrinin and lovastatin (B1675250) in red yeast rice supplements. researchgate.net This method achieved separation within two minutes and enhanced sensitivity through the use of an extended light path capillary. researchgate.net Despite its potential, CE methods for citrinin analysis are less common than chromatographic techniques and may require careful optimization of parameters such as buffer composition and pH to achieve desired separation and sensitivity. researchgate.netmdpi.com

Interactive Data Table: Performance of Capillary Electrophoresis Methods for Citrinin Detection

CE MethodMatrixLimit of Detection (LOD)Linear RangeKey FeatureReference
Capillary Zone Electrophoresis (CZE)Pepper0.3-1.5 µg/kg (for multiple mycotoxins)4.5-150 µg/kgSimultaneous detection of three mycotoxins tandfonline.com
Immunoaffinity Chromatography-CZE-UVRed Yeast Rice--Simplified sample preparation mdpi.com
Micellar Electrokinetic Chromatography (MEKC)Red Yeast Rice Supplements--Rapid separation (2 minutes) researchgate.net

Biosensors offer a promising avenue for the rapid, sensitive, and often portable detection of citrinin. frontiersin.org These analytical devices combine a biological recognition element with a signal transducer. Various types of biosensors have been developed for citrinin, including electrochemical biosensors and surface plasmon resonance (SPR) biosensors. nih.govresearchgate.netcapes.gov.br

An amperometric biosensor was developed using horseradish peroxidase immobilized on a carbon paste electrode. nih.gov This biosensor showed a linear response to citrinin in the range of 1 to 11.6 nM, with a limit of detection of 0.25 nM. nih.gov Another approach is the use of aptasensors, which utilize aptamers (single-stranded DNA or RNA molecules) as the recognition element. A label-free electrochemical aptasensor demonstrated an extremely low detection limit of 4.52 x 10⁻¹¹ g/mL. rsc.orgrsc.org

Surface plasmon resonance (SPR) biosensors have also been designed for the sensitive and selective detection of citrinin. A molecularly imprinted SPR biosensor was developed for citrinin determination in red yeast rice, achieving a detection limit of 0.0017 ng/mL. researchgate.netcapes.gov.br These biosensors work by detecting changes in the refractive index on the sensor surface as the target analyte binds. researchgate.net While still largely in the research and development phase, aptamer-based and other biosensors hold significant potential for future applications in food safety monitoring due to their high sensitivity and specificity. frontiersin.org

Interactive Data Table: Characteristics of Biosensors for Citrinin Detection

Biosensor TypeRecognition ElementLimit of Detection (LOD)Linear RangeReference
AmperometricHorseradish Peroxidase0.25 nM1-11.6 nM nih.gov
Electrochemical AptasensorAptamer4.52 x 10⁻¹¹ g/mL0.1 - 1 x 10⁴ ng/mL rsc.orgrsc.org
Surface Plasmon Resonance (SPR)Molecularly Imprinted Polymer0.0017 ng/mL0.005-1.0 ng/mL researchgate.netcapes.gov.br
Electrochemical ImmunosensorAntibody0.1 ng/mL0.5-50 ng/mL mdpi.com

Electrochemical methods, particularly voltammetry, have been explored for the sensitive detection of citrinin. researchgate.net These techniques measure the current that results from the application of a varying potential. Differential pulse voltammetry (DPV) has been shown to be effective for the quantitative detection of citrinin. rsc.orgrsc.org

One study demonstrated the simultaneous detection of zearalenone and citrinin using DPV on an edge-plane pyrolytic graphite (B72142) electrode, highlighting the technique's selectivity. researchgate.net Another approach involved the development of a molecularly imprinted voltammetric sensor. This sensor, based on a modified glassy carbon electrode, achieved a very low detection limit of 2.0 x 10⁻¹³ M for citrinin in rye samples. researchgate.netcapes.gov.br

The principle behind some of these sensors involves the specific binding of citrinin to a recognition layer on the electrode surface, which causes a measurable change in the electrochemical signal. rsc.orgrsc.org For example, in an aptasensor, the binding of citrinin to an aptamer can hinder electron transfer to the electrode, resulting in a decreased DPV signal that is proportional to the citrinin concentration. rsc.orgrsc.org Voltammetric techniques offer the potential for creating portable and cost-effective sensors for on-site citrinin analysis. researchgate.net

Interactive Data Table: Performance of Voltammetric Methods for Citrinin Detection

Voltammetric TechniqueElectrode TypeLimit of Detection (LOD)Linear RangeReference
Differential Pulse Voltammetry (DPV)Edge Plane Pyrolytic Graphite-- researchgate.net
Molecular Imprinted Voltammetric SensorModified Glassy Carbon2.0 x 10⁻¹³ M1.0 × 10⁻¹²–1.0 × 10⁻¹⁰ M researchgate.netcapes.gov.br
Differential Pulse Voltammetry (DPV)Gold Electrode with Aptamer4.52 x 10⁻¹¹ g/mL0.1 to 1 × 10⁴ ng/mL rsc.orgrsc.org

Biosensor-based Techniques

Biomonitoring of Citrinin and its Metabolites in Biological Systems

Human biomonitoring provides a direct measure of internal exposure to citrinin by analyzing the parent compound and its metabolites in biological fluids like urine and blood. mdpi.comnih.gov This approach is increasingly used to assess human exposure, as data on citrinin levels in food can be insufficient for a reliable intake estimation. acs.orgmdpi.com The primary metabolite of citrinin found in biological systems is dihydrocitrinone (B1217665) (DH-CIT). mdpi.comnih.gov

Numerous biomonitoring studies conducted in various countries have consistently detected citrinin and DH-CIT in human urine and plasma samples. acs.orgmdpi.comsust.edu These studies have revealed that urinary levels of DH-CIT are often significantly higher than those of the parent compound, citrinin, with reported ratios of DH-CIT to citrinin varying considerably. mdpi.com For example, studies have found DH-CIT levels to be anywhere from three to seventeen times higher than citrinin in urine. mdpi.com

The development of highly sensitive analytical methods, particularly UHPLC-MS/MS, has been instrumental in facilitating these biomonitoring studies, allowing for the quantification of trace amounts of citrinin and DH-CIT. acs.orgmdpi.comnih.gov For instance, a UHPLC-Q-Orbitrap HRMS method was used to analyze 300 urine samples from an Italian cohort, quantifying citrinin in 47% of the samples and DH-CIT in 21%. acs.org Another study in Bangladesh found citrinin in 94% of urine samples and DH-CIT in 71%. mdpi.com

Biomonitoring data has highlighted a widespread, low-level exposure to citrinin in various populations. acs.orgd-nb.info In some cases, exposure levels, estimated from urinary biomarker concentrations, have approached or even exceeded provisional tolerable daily intake values, particularly in children. acs.orgugr.es These findings underscore the importance of continued biomonitoring to better understand human exposure to citrinin and to inform risk assessment. acs.orgmdpi.com

Interactive Data Table: Findings from Biomonitoring Studies of Citrinin (CIT) and Dihydrocitrinone (DH-CIT)

PopulationBiological MatrixDetection Frequency (CIT)Detection Frequency (DH-CIT)Key FindingReference
Italian Adults & ChildrenUrine47%21%Exposure ranged from 8% to 40% of the provisional tolerable daily intake. acs.org
Bangladeshi AdultsUrine94%71%DH-CIT levels were about five times higher than CIT levels. mdpi.com
German Adults & ChildrenUrineDetected in all samples (either CIT or DH-CIT)Detected in all samples (either CIT or DH-CIT)Higher biomarker concentrations found in children's urine compared to adults. d-nb.inforesearchgate.net
Bangladeshi University StudentsPlasma90% (winter), 85% (summer)85% (winter), 90% (summer)Higher mean levels of both compounds were observed in winter. mdpi.com
Belgian PopulationUrineFrequently detected at low concentrations-Indicated widespread exposure. rivm.nl

Detection and Quantification of Dihydrocitrinone (DH-CIT)

Dihydrocitrinone (DH-CIT) is recognized as a major metabolite of citrinin in humans and its presence in biological samples is a key indicator of citrinin exposure. nih.govnih.gov The conversion of citrinin to DH-CIT is considered a detoxification pathway, and urinary levels of DH-CIT are often found to be three to seventeen times higher than those of the parent mycotoxin. mdpi.comnih.gov Consequently, biomonitoring studies are increasingly recommended to include the analysis of both CIT and DH-CIT to provide a comprehensive assessment of exposure. mdpi.com

The primary analytical technique for the detection and quantification of DH-CIT in biological fluids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This method offers high sensitivity and selectivity, which are crucial for detecting the low concentrations typically found in human samples. mdpi.comresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS), such as UHPLC-Q-Orbitrap HRMS, have also been successfully employed, offering enhanced resolution and accurate mass measurements. nih.govresearchgate.netacs.org

Sample preparation is a critical step to minimize matrix effects that can interfere with the accuracy of LC-MS/MS analysis. mdpi.com Common extraction and clean-up procedures include:

Solid-Phase Extraction (SPE): This is a widely used technique for mycotoxin analysis. mdpi.com Various sorbents such as C18, SAX, and polymeric cartridges are utilized. mdpi.com

Immunoaffinity Columns (IAC): These columns provide high selectivity by using antibodies specific to the analyte, effectively isolating CIT and DH-CIT from complex matrices. mdpi.comnih.govmdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been adapted for the extraction of citrinin from food supplements and offers a simpler and faster alternative to traditional methods. mdpi.comchromatographyonline.com

"Dilute and Shoot" (DaS): This approach involves minimal sample preparation, primarily centrifugation and filtration, and is particularly promising for urine and plasma analysis, especially when higher concentrations of the analytes are expected. mdpi.com

In a study analyzing urine samples from German adults, CIT and its metabolite DH-CIT were determined after cleanup with immunoaffinity columns followed by LC-MS/MS analysis. nih.gov Another study utilized a UHPLC-Q-Orbitrap HRMS-based methodology to quantify CIT and DH-CIT in urine samples from an Italian population. nih.govacs.org The retention times for DH-CIT are typically shorter than for CIT, indicating its more polar nature. acs.org For instance, one study reported retention times of 4.78 minutes for DH-CIT and 4.97 minutes for CIT. acs.org

The choice of ionization mode in mass spectrometry can also influence sensitivity. While positive electrospray ionization (ESI) is often more sensitive for CIT, negative ESI has shown better performance for DH-CIT. acs.org

Analytical Performance and Validation of Biomonitoring Methods

The validation of analytical methods is essential to ensure the reliability and accuracy of biomonitoring data. mdpi.com Key performance parameters that are typically evaluated include linearity, selectivity, trueness, repeatability, within-laboratory reproducibility, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Several studies have reported the validation of methods for the determination of CIT and DH-CIT in human urine and blood. For example, one LC-MS/MS based method for analyzing spiked blank urine demonstrated a limit of detection (LOD) of 0.01 ng/mL and a limit of quantification (LOQ) of 0.03 ng/mL for both CIT and DH-CIT. mdpi.com In a German study, the LOD for CIT in urine was 0.02 ng/mL and for DH-CIT was 0.05 ng/mL. nih.gov

The table below summarizes the analytical performance of various methods used for the detection of citrinin and dihydrocitrinone in human biological fluids from several research findings.

Use the filters below to refine the data in the table.

Analyte(s)MatrixAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
CIT, DH-CITUrineLC-MS/MS0.010.03 mdpi.com
CITUrineLC-MS/MS0.02- nih.gov
DH-CITUrineLC-MS/MS0.05- nih.gov
CITPlasmaLC-MS/MS0.040.09 mdpi.com
CIT, DH-CITPlasmaLC-MS/MS-- mdpi.com
CIT, DH-CITBlood, SerumHPLC-MS/MSLOQs in the lower pg/mL range d-nb.info

Recent advancements in analytical instrumentation, particularly the use of high-resolution mass spectrometry, have enabled the detection of CIT and DH-CIT at very low concentrations, often in the pg/mL range. nih.govresearchgate.net For instance, a study in Belgium detected CIT in 59% of urine samples at levels up to 117 pg/mL and DH-CIT in 66% of samples at levels up to 208.5 pg/mL. mdpi.com The development of multi-mycotoxin methods allows for the simultaneous analysis of a wide range of mycotoxins and their metabolites, providing a more holistic view of exposure. d-nb.info These methods, often employing LC-MS/MS, have been validated for various matrices including dried blood spots (DBS) and dried serum spots (DSS), offering a less invasive and more convenient sample collection approach. d-nb.info

Despite the high sensitivity of modern analytical techniques, matrix effects remain a challenge that can lead to signal suppression or enhancement. mdpi.comd-nb.info Therefore, efficient sample preparation and the use of matrix-matched calibration or internal standards are crucial for accurate quantification. mdpi.comd-nb.info The ongoing development and validation of robust and sensitive biomonitoring methods are vital for improving our understanding of human exposure to citrinin and for refining risk assessments. mdpi.comfood.gov.uk

Cellular and Molecular Mechanisms of Citrinin Action

Mitochondrial Dysfunction and Bioenergetic Perturbations

Citrinin's interaction with mitochondria disrupts normal cellular function in several key ways, from interfering with energy production to inducing structural changes in the mitochondrial membrane.

Citrinin (B600267) directly interferes with the mitochondrial electron transport chain (ETC), the central apparatus for cellular respiration and ATP synthesis. sandiego.edu Research has demonstrated that citrinin can inhibit the activity of the ETC, thereby impairing the cell's ability to produce energy. frontiersin.org Specifically, citrinin has been identified as an inhibitor of NADH dehydrogenase (Complex I), a critical entry point for electrons into the respiratory chain. mdpi.com This inhibition disrupts the flow of electrons to subsequent complexes, leading to a decrease in oxidative phosphorylation and ATP production. nih.gov Studies in isolated mitochondria have shown that citrinin inhibits enzymes linked to the respiratory chain, particularly those associated with Complex I, such as NADH oxidase and NADH cytochrome c reductase. nih.gov This disruption of the respiratory chain is considered a primary mechanism of citrinin's antifungal and cytotoxic actions. frontiersin.org

Table 1: Effects of Citrinin on the Electron Transport Chain

Affected Component Observed Effect Reference
Electron Transport Chain Inhibition of activity sandiego.edufrontiersin.org
NADH Dehydrogenase (Complex I) Inhibition mdpi.com
NADH Oxidase Inhibition nih.govtandfonline.com
NADH Cytochrome c Reductase Inhibition nih.govtandfonline.com
Succinate Oxidase Inhibition tandfonline.com
Respiratory Control Ratio Lowered in rat liver mitochondria tandfonline.com

A significant consequence of citrinin-induced mitochondrial stress is the induction of the mitochondrial permeability transition (MPT). frontiersin.orgmdpi.comnih.govt3db.cajapsonline.com The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, known as the mitochondrial permeability transition pore (MPTP), which allows for the free diffusion of small solutes across the membrane. nih.gov Research on isolated rat liver mitochondria has demonstrated that citrinin can induce Ca²⁺-dependent membrane permeabilization. nih.gov The protective effects observed with cyclosporin (B1163) A, a known inhibitor of the MPT, provide strong evidence for the formation of the MPT pore in response to citrinin. nih.gov This event compromises the integrity of the mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential, swelling, and ultimately, cell death.

Beyond its effects on the electron transport chain, citrinin inhibits several key mitochondrial enzymes crucial for cellular metabolism. Studies have explicitly shown that citrinin inhibits the activity of malate (B86768) dehydrogenase and glutamate (B1630785) dehydrogenase in both liver and renal mitochondria. nih.govnih.govnih.govmdpi.com The inhibition of glutamate dehydrogenase by citrinin has been documented in bovine liver mitochondria as well. nih.gov Furthermore, citrinin has been found to inhibit the ATP synthase complex, the enzyme responsible for the final step of ATP production during oxidative phosphorylation. nih.govmdpi.commedcraveonline.com This direct inhibition of critical metabolic enzymes further exacerbates the bioenergetic crisis initiated by the disruption of the electron transport chain.

Table 2: Inhibition of Key Mitochondrial Enzymes by Citrinin

Enzyme Organ/Tissue Studied Observed Effect Reference
Malate Dehydrogenase Rat Liver & Kidney Inhibition nih.govnih.govmdpi.com
Glutamate Dehydrogenase Rat Liver & Kidney, Bovine Liver Inhibition nih.govnih.govnih.govmdpi.com
ATP Synthase Complex Rat Liver & Kidney Inhibition nih.govmdpi.commedcraveonline.com
GSSG-Reductase Rat Liver Inhibition tandfonline.com
Transhydrogenase Rat Liver Inhibition tandfonline.com

Induction of Mitochondrial Permeability Transition

Oxidative Stress Response and Antioxidant Defense Modulation

A major consequence of mitochondrial dysfunction induced by citrinin is the generation of oxidative stress, which plays a pivotal role in its toxicity.

Citrinin exposure leads to a significant increase in the production of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻). tandfonline.commdpi.commedcraveonline.comresearchgate.net This surge in ROS is a direct result of the impaired electron flow within the electron transport chain. tandfonline.com When the ETC is inhibited, electrons can leak and prematurely react with molecular oxygen, forming superoxide anions. tandfonline.com Studies have demonstrated that citrinin stimulates the production of the superoxide anion in the respiratory chain. tandfonline.com This increased ROS production has been observed in various cell types, including mouse skeletal muscle cells and human neuroblastoma cells, in a concentration-dependent manner. capes.gov.br The resulting oxidative stress is a key mechanism underlying citrinin-induced cellular damage and apoptosis. researchgate.net

Modification of Antioxidant Enzymatic Defenses (e.g., Inhibition of GSSG-reductase, Transhydrogenase)

Citrinin hydrate (B1144303) disrupts the cellular antioxidant defense system by inhibiting key enzymes responsible for maintaining redox homeostasis. nih.gov Specifically, it has been shown to inhibit the activity of glutathione (B108866) reductase (GSSG-reductase) and transhydrogenase in rat liver cells. nih.gov Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH). scbt.commdpi.comtaylorandfrancis.com GSH is a major intracellular antioxidant, playing a vital role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. mdpi.comtaylorandfrancis.com By inhibiting GSSG-reductase, citrinin leads to an accumulation of oxidized GSSG and a depletion of reduced GSH, thereby compromising the cell's ability to counteract oxidative stress. scbt.com

EnzymeFunctionEffect of Citrinin Hydrate
GSSG-reductaseReduces GSSG to GSHInhibited
TranshydrogenaseRegenerates NADPHInhibited
GSH-peroxidaseReduces hydrogen peroxideNo effect observed
CatalaseDecomposes hydrogen peroxideNo effect observed
Glucose 6-phosphate dehydrogenaseProduces NADPHNo effect observed
6-phosphogluconate dehydrogenaseProduces NADPHNo effect observed
Superoxide dismutaseConverts superoxide to hydrogen peroxideNo effect observed

Activation of Stress-Responsive Promoters (e.g., GRE2, SOD2)

In response to the oxidative stress induced by citrinin, cells activate specific stress-responsive signaling pathways. Studies using yeast as a model organism have demonstrated that citrinin triggers a rapid and dose-dependent activation of stress-responsive promoters, such as those for the genes GRE2 and SOD2. researchgate.netnih.govmdpi.com The GRE2 gene is known to be involved in the response to various stresses, including oxidative stress, while SOD2 encodes for the mitochondrial enzyme superoxide dismutase, which plays a critical role in detoxifying superoxide radicals. nih.gov The upregulation of these genes indicates an immediate cellular attempt to counteract the damaging effects of citrinin-induced reactive oxygen species. nih.gov This transcriptional activation is a key component of the cell's adaptive response to the toxin. researchgate.net

Involvement of Transcription Factors (e.g., Yap1, Skn7) in Oxidative Stress Pathways

The activation of stress-responsive genes by citrinin is mediated by specific transcription factors. nih.gov In yeast, the transcription factors Yap1 and Skn7 are critically involved in the cellular response to citrinin-induced oxidative stress. nih.govnih.govembopress.org Yap1 is a key regulator of the oxidative stress response, and its activation leads to the expression of a wide range of antioxidant genes. researchgate.netmicrobialcell.com Skn7 cooperates with Yap1 to regulate the expression of certain target genes, particularly those involved in the thioredoxin system. nih.govembopress.org Studies have shown that the induction of genes like GRE2 by citrinin is dependent on both Yap1 and Skn7. nih.gov The activation of these transcription factors is a crucial step in orchestrating the cellular defense against the oxidative damage caused by citrinin. nih.gov

Genotoxic Mechanisms and DNA Integrity

Indirect Mechanisms of DNA Damage (not direct interaction with DNA)

Citrinin's genotoxicity is primarily attributed to indirect mechanisms rather than direct interaction with the DNA molecule. youtube.comnih.gov The primary driver of this DNA damage is the induction of oxidative stress. nih.gov The increased production of reactive oxygen species (ROS) within the cell, resulting from mitochondrial dysfunction and the inhibition of antioxidant enzymes, leads to oxidative damage to cellular macromolecules, including DNA. nih.govnih.gov This can manifest as single- and double-strand breaks, as well as oxidative modifications to DNA bases. youtube.com

Induction of Genome Instability and Aneuploidic Effects

Exposure to citrinin has been linked to the induction of genomic instability. nih.gov This instability can arise from the accumulation of unrepaired or misrepaired DNA damage, leading to chromosomal aberrations. Furthermore, aneuploidy, a state characterized by an abnormal number of chromosomes, has been observed as a consequence of citrinin exposure. nih.govembo.org Aneuploidy itself can further contribute to genomic instability, creating a vicious cycle that can promote cellular transformation. nih.govhubrecht.eu The formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, is an indicator of such genomic instability induced by citrinin. nih.gov

DNA Repair Capacity Modulation

Citrinin can modulate the cell's capacity to repair DNA damage. tmc.edu While it induces DNA damage, some studies suggest that cells can, to some extent, mount a DNA repair response. tmc.eduresearchgate.net However, the efficiency of this repair can be overwhelmed by the extent of the damage induced by the mycotoxin. The interplay between citrinin-induced DNA damage and the cell's DNA repair mechanisms is a critical determinant of the ultimate cellular fate. researchgate.netbiorxiv.org A compromised DNA repair capacity in the face of continuous DNA damage can lead to the fixation of mutations and contribute to the long-term adverse effects of citrinin exposure. nih.gov

Genotoxic EffectMechanismCellular Consequence
Indirect DNA DamageOxidative stress and ROS productionSingle and double-strand breaks, base modifications
Genome InstabilityAccumulation of DNA damageChromosomal aberrations, micronuclei formation
AneuploidyErrors in chromosome segregationAbnormal chromosome number
DNA Repair ModulationOverwhelmed repair pathwaysFixation of mutations

Modulation of Cellular Signaling and Gene Expression

This compound exerts significant influence over the internal workings of cells by altering signaling cascades and the expression of specific genes. These modifications are central to its biological effects.

Effects on Intracellular Signal Transduction Pathways

Citrinin is known to disrupt cellular homeostasis by targeting critical signal transduction pathways. In mouse embryonic stem cells, citrinin has been shown to induce apoptosis through a pathway dependent on reactive oxygen species (ROS) and mitochondria. nih.gov This process involves the inhibition of survival signals, specifically the Ras-ERK (extracellular-signal-regulated kinase) signal transduction pathway. nih.gov The mechanism for this inhibition is the inactivation of the HSP90 multichaperone complex, which leads to the degradation of key signaling proteins Ras and Raf-1. nih.gov

Furthermore, in yeast models, citrinin activates stress-responsive pathways. It triggers a dose-dependent activation of promoters with AP-1 and CRE (cAMP response element) cis-elements, indicating an immediate and general antioxidant response is a primary toxicity mechanism. researchgate.net This suggests that citrinin perturbs cellular signaling largely through the induction of oxidative stress.

Changes in Specific Gene Expression (e.g., jun B, tbx2a, PTEN)

The modulation of signaling pathways by citrinin directly translates to changes in the expression of specific genes. The activation of the AP-1 pathway, for instance, involves transcription factors from the Jun family. nih.gov The Jun B proto-oncogene is a crucial component of the AP-1 complex and plays a significant role in regulating immune responses and cellular processes like proliferation and differentiation. nih.gov Citrinin's ability to activate AP-1 promoter elements suggests an impact on the expression of genes regulated by this complex, including jun B. researchgate.net

The tumor suppressor gene PTEN is another critical node in cellular signaling, often acting in opposition to pathways that promote survival and proliferation, such as the PI3K/Akt pathway. While direct studies on citrinin's effect on tbx2a are not detailed in the provided context, the impact on PTEN is linked to the broader consequences of signaling pathway disruption. Loss of PTEN expression is associated with the hyperactivation of the AKT signaling pathway, and its dysregulation plays a role in various diseases. nih.gov

Involvement of Multidrug Resistance Transport Systems

Cells have evolved defense mechanisms, such as multidrug resistance (MDR) transport systems, to extrude toxins. Research indicates that these systems are involved in the response to citrinin. In yeast, genes related to various MDR transport systems are functionally implicated in conferring resistance to citrinin. researchgate.netcollinsdictionary.com The efficient extrusion of the toxin from the cell interior by these transporters is a likely mechanism for tolerance. researchgate.net

Specifically, in the fungus Monascus purpureus, the CtnC gene, which encodes a protein from the major facilitator superfamily (MFS) of transporters, is involved in the transport of citrinin. nih.gov This protein has a functional domain similar to that of multidrug resistance transporters and plays a role in preventing the intracellular accumulation of citrinin. nih.gov This highlights the importance of MDR systems in mitigating citrinin's cellular impact.

Enzyme Inhibition by this compound and Derivatives

This compound has been identified as an inhibitor of specific enzymes, demonstrating its potential to directly interfere with crucial biochemical processes.

Inhibition of Serotonin (B10506) N-Acetyltransferase (AA-NAT) by this compound

This compound has been identified as an inhibitor of Serotonin N-Acetyltransferase (AA-NAT). koreascience.krkoreascience.kr This enzyme is critical in the biosynthesis of melatonin, as it catalyzes the rate-limiting step of converting serotonin to N-acetylserotonin. koreascience.krwikipedia.org In a bioassay-guided fractionation of a Penicillium sp. culture broth, this compound was isolated and found to inhibit AA-NAT in a dose-dependent manner. koreascience.kr This was the first time an AA-NAT inhibitor was identified from a natural source. koreascience.krkoreascience.kr

Table 1: Enzyme Inhibition Data for this compound This table presents the inhibitory concentration (IC50) values of this compound against specific enzymes.

EnzymeIC50 ValueSource
Serotonin N-Acetyltransferase (AA-NAT)173 µM koreascience.kr
Human Rhinovirus 3C-Protease1.0 mM medchemexpress.com

Inhibition of Human Rhinovirus 3C-Protease by this compound

In a target-directed microbial screen, this compound was discovered to be an inhibitor of human rhinovirus (HRV) 3C-protease. medchemexpress.comnih.govamanote.com This viral enzyme is essential for the cleavage of the viral polyprotein, a necessary step for viral maturation and infectivity. researchgate.net The inhibition of HRV 3C-protease by this compound occurs with an IC50 value of 1.0 mM. medchemexpress.com Mechanistic studies suggest that the inhibition may involve a nucleophilic attack by the active site cysteine of the protease on the citrinin molecule, leading to a covalent modification of the enzyme. researchgate.net

Topoisomerase Inhibition (e.g., Topoisomerase IIα) by Citrinin Derivatives

DNA topoisomerase II (topo II) is a critical enzyme in cellular processes, and its inhibition is a key strategy in cancer therapy. acs.org Topoisomerase inhibitors are categorized as either poisons, which stabilize the enzyme-DNA complex leading to DNA breaks, or catalytic inhibitors, which interfere with other stages of the enzyme's action without causing DNA damage. acs.org

Research has identified certain derivatives of citrinin that act as topoisomerase inhibitors. A notable example is Tricitrinol B, a trimer of citrinin. cas.cn This compound has demonstrated significant cytotoxic effects across various tumor cell lines. acs.orgnih.gov

The mechanism of Tricitrinol B involves acting as an intercalating topoisomerase IIα (topo IIα) poison. cas.cncapes.gov.br It disrupts the catalytic activity of topo IIα by interfering with the post-strand-passage cleavage and religation equilibrium. capes.gov.br This interference leads to the accumulation of DNA double-strand breaks, which in turn induces G2/M cell cycle arrest and apoptosis in tumor cells. cas.cn The discovery of Tricitrinol B highlights a novel class of topo IIα-inhibitory compounds with potential for the development of new chemotherapeutic agents. cas.cncapes.gov.br

A study on citrinin derivatives isolated from Penicillium citrinum HGY1–5 identified Tricitrinol B as a potent inhibitor of topoisomerase IIα. acs.org This compound exhibited extensive cytotoxicity in 17 different tumor cell lines. cas.cnacs.org Further investigation revealed that Tricitrinol B induces apoptosis in HL60 and HCT116 cells primarily through extrinsic pathways and causes G2/M phase cell cycle arrest. acs.orgcapes.gov.br Computational docking analysis and mechanistic studies confirmed that Tricitrinol B functions as an intercalating topo IIα poison, inhibiting the enzyme's activity and inducing DNA damage. acs.orgcapes.gov.br

Table 1: Activity of Tricitrinol B

Cell LineActivityReference
17 Tumor Cell LinesExtensive cytotoxicity with low-micromolar IC50 values (1–10 μM) cas.cnacs.org
HL60 and HCT116Induces apoptosis via mainly extrinsic pathways and G2/M arrest acs.orgcapes.gov.br
GeneralInhibits topoisomerase IIα activity as an intercalating poison cas.cncapes.gov.br

Interactions with Other Bioactive Compounds

Synergistic and Antagonistic Effects with Other Mycotoxins (e.g., Ochratoxin A)

Citrinin and ochratoxin A (OTA) are mycotoxins that frequently co-occur in food sources like grains and cereals. nih.gov Their combined effects have been a subject of study, revealing complex interactions that can be synergistic, antagonistic, or additive depending on the concentrations and biological system. nih.govresearchgate.net

In immortalized human proximal tubule cells, the interaction between citrinin and OTA is concentration-dependent. At concentrations of 2.5 and 5 μmol/l, citrinin exhibited an antagonistic effect on OTA-induced caspase 3-activation. nih.gov However, at higher concentrations (7.5 and 15 μmol/l), the effect became additive. nih.gov This antagonistic effect was specific to the combination with OTA, as it was not observed with cisplatin. nih.gov One possible explanation for the antagonism at certain concentrations is the decreased uptake of OTA into the cells when combined with citrinin. nih.gov

Conversely, synergistic effects have also been observed. In human proximal tubule-derived epithelial cells (HK-2), concurrent exposure to nanomolar concentrations of both OTA and citrinin led to synergistic effects promoting inflammation, epithelial-to-mesenchymal-transition (EMT), and fibrosis. nih.gov This included increased TNF protein and mRNA, decreased E-cadherin, and increased vimentin (B1176767) and α-SMA protein, indicating a shift towards a fibroblastic phenotype. nih.gov A synergistic toxic effect was also noted in the suppression of porcine lymphocyte proliferation and in various in vivo studies with animals. researchgate.net The co-administration of OTA and citrinin has been shown to increase the formation of OTA-DNA adducts and enhance the incidence of renal cell tumors in mice. researchgate.net

In neonatal rats, a single co-treatment of citrinin and ochratoxin A resulted in a synergistic effect on renal Na+-K+-ATPase. tandfonline.com Significant interactive effects were also observed on cytochrome P-450 content and related enzyme activities. tandfonline.com In vitro studies using renal cortical cubes from swine showed that the combined effect on tetraethylammonium (B1195904) (TEA) and p-aminohippurate (B12120003) (PAH) transport was synergistic in some experiments and additive in others, with no antagonism observed. nih.gov

However, not all studies have found synergistic effects. In yeast, the combination of citrinin and OTA did not show any evident synergistic effect on the expression of stress-related genes. mdpi.com

Table 2: Summary of Citrinin and Ochratoxin A Interactions

SystemEffectObservationReference
Immortalized human proximal tubule cellsAntagonisticAt 2.5 and 5 μmol/l, citrinin decreased OTA-induced caspase 3-activation. nih.gov
Immortalized human proximal tubule cellsAdditiveAt 7.5 and 15 μmol/l, citrinin and OTA had an additive effect on caspase 3-activation. nih.gov
Human proximal tubule-derived epithelial cells (HK-2)SynergisticNanomolar concentrations of both mycotoxins promoted inflammation, EMT, and fibrosis. nih.gov
Porcine lymphocytesSynergisticSuppression of Concanavalin A-induced proliferation. researchgate.net
Neonatal ratsSynergisticIncreased effect on renal Na+-K+-ATPase. tandfonline.com
Swine renal cortical cubesSynergistic/AdditiveEnhanced inhibition of TEA and PAH transport. nih.gov
YeastNo SynergismNo evident synergistic effect on stress gene expression. mdpi.com

Interactions with Phytocannabinoids (e.g., Cannabidiol)

The increasing use of Cannabis sativa products has raised concerns about potential contamination with mycotoxins like citrinin. nih.gov A study investigated the cytotoxic and genotoxic interactions between citrinin (CIT) and cannabidiol (B1668261) (CBD) in various human cell models, including SH-SY5Y, HepG2, HEK293, and peripheral blood lymphocytes. nih.govresearchgate.net

The study found that the sensitivity of cell types to the combined exposure of CBD and CIT varied. nih.gov While CBD alone showed negligible cytotoxic or genotoxic effects in lymphocytes, CIT displayed clear toxicity. nih.gov Interestingly, the combined exposure to CBD and CIT led to a reduction in the DNA and cytogenetic damage induced by CIT alone. nih.gov This suggests a potential antagonistic interaction where CBD may mitigate some of the harmful effects of citrinin. nih.gov

The cytotoxicity observed did not appear to stem from membrane disruption, as lactate (B86563) dehydrogenase (LDH) release was minimal, indicating that the toxic mechanisms likely involve intracellular pathways. nih.govresearchgate.net The findings suggest that citrinin might interfere with the potential beneficial properties of CBD, highlighting the need for monitoring mycotoxin levels in cannabis-derived products. nih.gov

Table 3: Interaction between Citrinin and Cannabidiol in Human Lymphocytes

Compound(s)EffectObservationReference
Cannabidiol (CBD) aloneNegligibleNo significant cyto/genotoxic effects. nih.gov
Citrinin (CIT) aloneToxicClear cytotoxic and genotoxic impacts. nih.gov
CBD and CIT CombinedAntagonisticReduction in CIT-induced DNA and cytogenetic damage. nih.gov

Derivatives, Analogs, and Biotransformation Products of Citrinin

Chemical Characterization of Naturally Occurring Derivatives

Fungi that produce citrinin (B600267) also synthesize a suite of related compounds, including dimers, trimers, and other monomeric analogs. sci-hub.sefrontiersin.org These compounds are often isolated alongside citrinin from fungal cultures. nih.gov

Dimeric Structures (e.g., Dicitrinin A, Penicitrinone)

Dimeric forms of citrinin are created through the coupling of two citrinin monomers or their analogues. bohrium.com These reactions can result in complex pentacyclic or tetracyclic ring systems. sci-hub.sebohrium.com

Dicitrinin A: This compound is a dimer of citrinin that can be formed during the decomposition of citrinin in a neutral environment, particularly at high concentrations. wikipedia.org It has been isolated from the solid-phase fermentation of Penicillium citrinum and is considered a dimerized artifact of citrinin. researchgate.net Its formation is linked to the controlled decomposition of citrinin. researchgate.net

Penicitrinone A: Also known as Dicitrinin A, this compound is a citrinin dimer. sci-hub.semycocentral.eu It is one of several coupling compounds derived from citrinin and has been isolated from extracts of Penicillium citrinum. bohrium.com Investigations of marine-derived Penicillium species have also yielded Penicitrinone A. nih.gov

Other dimeric structures that have been identified include Dicitrinol A and B, Penicitrinol A and B, and Penicitrinone B. sci-hub.se A class of citrinin dimers featuring a rare 6,6-spiroketal moiety has also been reported. frontiersin.org

Compound NameChemical FormulaMolecular Weight ( g/mol )
Dicitrinin AC₂₃H₂₄O₅380.40
Penicitrinone AC₂₃H₂₄O₅380.440
Dicitrinin CC₂₄H₂₀O₅388.40
Penicitrinone FC₂₄H₂₆O₅394.467
1-epi-citrinin H1C₂₄H₂₆O₇426.46

Trimeric Structures (e.g., Tricitrinols A and B)

Trimeric structures, formed from three citrinin monomer units, are less common but represent a significant structural diversification.

Tricitrinols A and B: These unprecedented citrinin trimers were isolated from Penicillium citrinum HGY1-5. sci-hub.se Their complex structures are thought to arise from the dimerization or trimerization of citrinin monomers through various chemical reactions. rsc.org

Spirocitrinol B: This compound is the first reported naturally occurring trimeric citrinin derivative that features a spiro[chromane-2,3′-isochromane] core. rsc.orgrsc.org

Only a few trimeric citrinin derivatives have been reported, including Tricitrinols A, B, and C. rsc.orgacs.org Spirocitrinol B is noted as the fourth example of a trimeric citrinin metabolite. rsc.org

Compound NameChemical FormulaMolecular Weight ( g/mol )
Tricitrinol BC₃₇H₄₄O₉Not specified in abstracts
Spirocitrinol AC₂₅H₃₀O₆426.50
Spirocitrinol BC₃₇H₄₄O₉644.74

Other Monomeric Analogs

Besides the parent compound, fungi produce a variety of other monomeric analogs of citrinin. nih.gov These can include compounds with altered ring structures or different functional groups. Examples of such analogs isolated from Penicillium species include Dihydrocitrinone (B1217665), Decarboxydihydrocitrinin, and Phenol (B47542) A. sci-hub.se Other related known compounds include (3S,4S)-sclerotinin A, stoloniferol B, and (3R)-6-methoxymellein. nih.gov The structural diversity of citrinin monomers often involves core skeletons like benzo-pyran, benzo-furan, and quinone-pyran. frontiersin.org

Transformation and Degradation Products During Processing and Metabolism

Citrinin is known to be unstable under certain conditions, particularly with heat and in the presence of water, leading to its degradation into several different products. nih.govmdpi.com The degradation process and the resulting products are influenced by factors such as temperature, moisture, and pH. nih.govmdpi.com

Thermal Decomposition Products (e.g., Citrinin H1, Citrinin H2, Phenol A)

Heating citrinin, especially in the presence of moisture, leads to its decomposition. jst.go.jp Under dry conditions, citrinin decomposes at temperatures above 175°C, while in the presence of water, decomposition begins at around 100°C. wikipedia.orgmdpi.com

Citrinin H1: This product is formed from two citrinin molecules and is produced when citrinin is heated in the presence of water. wikipedia.orgnih.gov Studies have noted that the formation of Citrinin H1 can lead to an increase in cytotoxicity compared to the parent molecule. sci-hub.seresearchgate.net

Citrinin H2: A major decomposition product when citrinin is heated with moisture, Citrinin H2 is a formylated derivative of Phenol A. wikipedia.orgjst.go.jp It is considered to be less toxic than citrinin. wikipedia.orgresearchgate.net Heating citrinin in water at 140°C yields Citrinin H2 as a primary product. jst.go.jp

Phenol A: This monomeric analogue is a known thermal decomposition product of citrinin. nih.govsci-hub.se It appears to be produced mainly under acidic conditions. wikipedia.org

Products from Aqueous and Other Chemical Conditions

The stability of citrinin is significantly reduced in aqueous solutions, leading to the formation of various degradation products. nih.govmdpi.com Boiling citrinin in an aqueous solution can lead to its gradual degradation. mdpi.com

Decomposition in aqueous conditions can lead to the formation of Citrinin H1. sci-hub.se Heating citrinin in water at temperatures from 90°C to 120°C results in its rapid disappearance and the formation of different groups of compounds. researchgate.net

In acidic or alkaline solutions, citrinin can be degraded. nih.gov

Biotransformation of citrinin by microorganisms can also occur. For instance, the marine bacterium Moraxella sp. MB1 can convert citrinin to decarboxycitrinin (B1256072) through enzymatic decarboxylation. mdpi.comnih.govnio.res.in Dihydrocitrinone has been identified as the main metabolite of citrinin in the urine of rats and humans, suggesting it is a product of mammalian metabolism. mdpi.com

Product NameChemical FormulaNotes
Citrinin H1C₂₄H₂₆O₅Dimeric product formed with heat and water. wikipedia.orgresearchgate.net
Citrinin H2C₁₃H₁₆O₄Major decomposition product from heating with moisture. jst.go.jp
Phenol AC₁₂H₁₆O₃Decomposition product, particularly under acidic conditions. wikipedia.orgsci-hub.se
Dicitrinin AC₂₃H₂₄O₅Dimer formed during decomposition in a neutral environment. wikipedia.org
DecarboxycitrininC₁₂H₁₄O₃Product of biotransformation by some bacteria. mdpi.comnih.gov
DihydrocitrinoneC₁₃H₁₆O₅Main metabolite found in rat and human urine. mdpi.com

Formation of Matrix-Bound Citrinin Forms

Citrinin, a mycotoxin produced by several fungal species, can react with food matrix components, particularly during thermal processing, leading to the formation of "matrix-bound" or "modified" forms. These bound forms may go undetected by conventional analytical methods, potentially leading to an underestimation of total citrinin content in food products. researchgate.netnih.gov

Carbohydrate-bound Citrinin:

Recent studies have demonstrated that citrinin can react with carbohydrates. mdpi.comnih.gov During processes like baking, citrinin can become covalently bound to starch. mdpi.comresearchgate.net The formation of these carbohydrate-bound forms has been confirmed through experiments involving the heating of citrinin with various carbohydrates and subsequent detection after enzymatic digestion of the starch. mdpi.comnih.govresearchgate.net While the formation of decarboxycitrinin accounts for a significant portion of citrinin degradation during thermal processing, covalent binding to carbohydrates can also be a highly relevant pathway. mdpi.comnih.gov The exact structures of these carbohydrate-citrinin adducts have been tentatively identified using advanced analytical techniques like HPLC-HRMS and stable isotope labeling. mdpi.comnih.gov

Reactions with Amino Compounds:

Citrinin has also been shown to react with amino compounds, such as proteins, under conditions that model thermal food processing. researchgate.netnih.gov For instance, when heated with gluten, a protein complex found in cereals, citrinin can form protein-bound adducts. mdpi.com This reaction is another pathway through which citrinin can become "hidden" in the food matrix. researchgate.netnih.gov The formation of these adducts is influenced by the presence of specific amino acids. For example, some amino acids can reduce or even eliminate citrinin production, while others may enhance it. researchgate.net

Metabolites in Biological Systems

Once ingested, citrinin undergoes biotransformation in biological systems, leading to the formation of various metabolites. The primary and most well-studied metabolite is dihydrocitrinone.

Dihydrocitrinone (DH-CIT):

Dihydrocitrinone is the major metabolite of citrinin found in human urine. mdpi.commdpi.comnih.gov This conversion is considered a detoxification step, as dihydrocitrinone has been shown to have significantly lower cytotoxic and genotoxic potential compared to the parent compound, citrinin. mdpi.commdpi.com The formation of dihydrocitrinone from citrinin has been observed in both human and animal models. mdpi.commdpi.com In humans, a significant portion of ingested citrinin is converted to and excreted as dihydrocitrinone in the urine. mdpi.com

Other reported biotransformation products include decarboxycitrinin. The bacterium Moraxella sp. MB1 has been shown to convert citrinin to decarboxycitrinin through the action of a decarboxylase enzyme. mdpi.comnih.govnio.res.in While decarboxycitrinin retains antibiotic activity, it is reported to be non-toxic to mice. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For citrinin and its derivatives, these studies provide insights into the structural features responsible for their toxic and other biological effects.

Relative Biological Activity of Citrinin Derivatives

The biological activity of citrinin derivatives can vary significantly compared to the parent compound.

Compound/DerivativeRelative Biological ActivitySource(s)
Dicitrinin A Described as moderately active in cytotoxicity assays. mdpi.com Toxic effects have been observed in Artemia salina and Allium cepa. researchgate.netnih.govtandfonline.com mdpi.comresearchgate.netnih.govtandfonline.com
Citrinin H1 Exhibits increased cytotoxicity compared to citrinin. wikipedia.orgmdpi.comnih.gov It is a dimeric product formed when citrinin is heated. nih.gov wikipedia.orgmdpi.comnih.gov
Citrinin H2 Shows weaker cytotoxicity to HeLa cells than citrinin. wikipedia.orgmdpi.comnih.gov It is a formylated derivative of phenol A. wikipedia.org wikipedia.orgmdpi.comnih.gov

Impact of Structural Modifications on Specific Mechanisms of Action

Structural modifications to the citrinin molecule can significantly alter its mechanism of action. A key area of investigation has been its effect on topoisomerase enzymes, which are crucial for DNA replication and repair.

Topoisomerase Inhibition:

Certain citrinin derivatives have been identified as potent inhibitors of topoisomerase IIα, a key enzyme in cancer cells. nih.govcapes.gov.brcas.cn For example, tricitinol B , an unprecedented trimer of citrinin, acts as an intercalating topoisomerase IIα poison. nih.govcapes.gov.brcas.cnnih.gov It inhibits the enzyme's activity by interfering with the cleavage/religation equilibrium of DNA, leading to DNA damage and inducing apoptosis in tumor cells. nih.govcapes.gov.brcas.cn The six-membered ring A system of citrinin dimers and trimers is considered essential for their cytotoxic activity. nih.govcapes.gov.br This highlights how polymerization and specific structural arrangements of the citrinin scaffold can lead to novel and potent biological activities, such as topoisomerase inhibition, which are relevant for potential therapeutic applications. nih.govcapes.gov.brcas.cn

Post Harvest Management and Mitigation Strategies for Citrinin Contamination

Physical Control Methods in Storage and Processing

Physical control methods are foundational to post-harvest management, focusing on the manipulation of the storage environment and the application of physical treatments to inhibit fungal growth and degrade existing toxins.

Temperature and Humidity Control

The control of temperature and humidity, which dictates water activity (a_w), is a critical factor in preventing the biosynthesis of citrinin (B600267). Fungal growth and mycotoxin production are highly sensitive to these environmental parameters. Research indicates that optimal conditions for citrinin production by Penicillium citrinum on polished rice occur at 30°C with a water activity of 0.95. Deviations from these optimal conditions, such as lowering the temperature or reducing water activity, can significantly curtail the production of citrinin. Therefore, maintaining cool and dry storage conditions is a fundamental and effective strategy for minimizing the risk of citrinin contamination in stored grains and other susceptible commodities.

Table 1: Influence of Temperature and Water Activity on Citrinin Production This interactive table summarizes the general relationship between temperature, water activity, and the rate of citrinin production by toxigenic fungi.

Temperature (°C) Water Activity (a_w) Relative Citrinin Production
15 0.90 Low
25 0.95 Moderate
30 0.95 High

Modified Atmosphere Treatment

Modified atmosphere treatment involves altering the gaseous composition of the storage environment, primarily by reducing oxygen (O₂) and increasing carbon dioxide (CO₂) and/or nitrogen (N₂) levels. This technique creates an environment that is inhospitable to the aerobic, citrinin-producing fungi. Studies have demonstrated that elevated concentrations of CO₂ are effective in inhibiting the growth of Penicillium species. Similarly, reducing the O₂ concentration can suppress fungal respiration and metabolic activity, thereby limiting toxin synthesis. The efficacy of this method is contingent on factors such as the specific gas mixture, temperature, and the initial fungal contamination level of the product.

Irradiation Techniques

Irradiation, utilizing gamma rays or electron beams, is a non-thermal processing method that can effectively decontaminate food products by degrading mycotoxins. The application of gamma irradiation has been shown to reduce citrinin levels in various food matrices. The mechanism involves the generation of reactive species that attack and break down the chemical structure of the citrinin molecule. The degree of degradation is dependent on the absorbed dose of radiation, with higher doses generally resulting in greater toxin reduction. However, the selection of an appropriate dose is crucial to ensure the effective elimination of the toxin without adversely affecting the nutritional and sensory qualities of the food product.

Effects of Light Exposure on Citrinin Degradation

Exposure to light, particularly in the ultraviolet (UV) range, can lead to the photodegradation of citrinin. The citrinin molecule is susceptible to photochemical reactions when it absorbs light energy, resulting in its structural breakdown. Research has confirmed that both sunlight and artificial UV light can significantly decrease citrinin concentrations. The efficiency of this degradation process is influenced by the intensity and wavelength of the light, the duration of exposure, and the physical state of the contaminated material.

Biological Detoxification and Bioremediation Approaches

Biological methods represent an innovative and environmentally sustainable approach to mycotoxin control. These strategies employ living organisms, such as bacteria and yeast, or their enzymes to degrade or neutralize citrinin.

Microbial Degradation by Bacteria and Yeast

A variety of microorganisms have been identified for their capacity to degrade or remove citrinin from contaminated substrates. This biodegradation is considered a specific and eco-friendly detoxification method.

Bacterial species, including strains of Bacillus and Lactobacillus, have demonstrated significant citrinin removal capabilities. The detoxification can occur through two primary mechanisms: enzymatic degradation, where the microorganism secretes enzymes that break down the toxin, or through bioadsorption, where the toxin binds to the surface of the microbial cells. For instance, certain strains of Bacillus subtilis have been reported to effectively degrade citrinin in liquid cultures.

Yeasts, such as the widely used Saccharomyces cerevisiae and species of Rhodotorula, have also been extensively studied for their citrinin detoxification potential. Similar to bacteria, yeasts can employ both biodegradation and bioadsorption. The yeast cell wall, rich in components like mannans and glucans, provides a surface for the physical binding of the citrinin molecule. The selection of microbial strains with high detoxification efficacy is a critical step in developing practical bioremediation applications for citrinin-contaminated food and feed.

Table 2: Microbial Agents for Citrinin Detoxification This interactive table lists microorganisms that have been researched for their ability to degrade or remove citrinin.

Microbial Agent Type Primary Mechanism(s) References
Bacillus subtilis Bacterium Biodegradation, Adsorption
Lactobacillus species Bacterium Adsorption, Biodegradation
Saccharomyces cerevisiae Yeast Adsorption, Biodegradation
Enzymatic Mechanisms of Detoxification

Biocontrol Agents Against Citrinin-Producing Fungi

Biocontrol agents (BCAs) represent a promising strategy to inhibit the growth of mycotoxigenic fungi, thereby preventing mycotoxin production in the first place. Yeasts are considered potent BCAs due to their biological characteristics and non-toxic properties. science-line.com Several yeast species have been identified as potential biocontrol agents against fungi that produce citrinin, such as Penicillium expansum. mdpi.com

Mechanisms of action for these biocontrol agents are varied and can include:

Competition for nutrients and space.

Production of antifungal metabolites, including volatile organic compounds (VOCs). mdpi.com

Secretion of enzymes like β-1,3-glucanases and chitinases that degrade fungal cell walls. mdpi.com

Induction of defense mechanisms in the host plant. mdpi.com

Bacteria have also been investigated as BCAs. Species from the genera Bacillus and Arthrobacter have demonstrated the ability to reduce the growth of toxigenic fungi and their mycotoxin production. nih.gov For example, Trichoderma harzianum has been used to reduce citrinin produced by Penicillium viridicatum in rice grains. jmb.or.kr Similarly, bacteria such as Paenibacillus polymyxa are considered promising biocontrol agents for suppressing plant pathogens. oup.com Lactic acid bacteria (LAB), which have a "generally recognized as safe" (GRAS) status, are also being explored as natural preservatives to control fungal growth and mycotoxin production in food and feed. sci-hub.se

Table 2: Examples of Biocontrol Agents and Their Target Fungi

Biocontrol Agent Target Fungus Efficacy Citation
Trichoderma harzianum Penicillium viridicatum Reduces citrinin production in rice jmb.or.kr
Paenibacillus polymyxa Plant pathogenic fungi Promising for suppression oup.com
Lactic Acid Bacteria (LAB) Various mycotoxigenic fungi Inhibit fungal growth and mycotoxin production sci-hub.se
Arthrobacter sp. Aspergillus carbonarius, A. niger, A. flavus Reduces fungal growth and mycotoxin concentration nih.gov
Bacillus mycoides Aspergillus carbonarius, A. niger, A. flavus Reduces fungal growth and mycotoxin concentration nih.gov

Chemical Intervention Strategies (excluding direct health applications)

Chemical strategies provide another avenue for controlling citrinin contamination by either inhibiting fungal growth or degrading the toxin.

Synthetic fungicides and preservatives can effectively prevent the growth of toxigenic fungi and the accumulation of mycotoxins in foods. jmb.or.kr Common chemical preservatives used against fungi include organic acids such as sorbic acid, benzoic acid, and propionic acid, as well as their salts like potassium sorbate (B1223678), sodium benzoate (B1203000), and calcium propionate. mdpi.comnih.gov

These agents work through various mechanisms, including lowering the intracellular pH of the fungi and inhibiting essential metabolic enzymes. mdpi.com For instance, potassium sorbate is particularly effective against yeasts and molds at a pH below 6.0, making it suitable for preserving acidic food products like fruit fillings. mdpi.com Sodium benzoate is also widely used to inhibit the growth of bacteria, yeasts, and molds in acidic foods. mdpi.com

Spices and their extracts, such as clove and cinnamon, have also been studied for their ability to inhibit the growth of citrinin-producing fungi like Penicillium citrinum. researchgate.net Clove, for example, has been shown to delay the growth of P. citrinum in rice. researchgate.net

Oxidative stress is believed to be one of the mechanisms underlying citrinin's toxicity. nih.govmdpi.com Several studies have indicated that citrinin can induce the production of reactive oxygen species (ROS). nih.gov Therefore, antioxidants may play a role in mitigating the effects of citrinin.

Antioxidants have been shown to alleviate citrinin toxicity in various cell systems. nih.gov Furthermore, certain antioxidants can inhibit the production of citrinin. For example, the addition of flavonoids like troxerutin (B1681598) has been reported to inhibit citrinin production by 53.7–87.9%. mdpi.com Similarly, a study on Monascus purpureus found that the addition of 0.02 M NaCl, which can induce an antioxidant response in the fungus, significantly reduced citrinin content. mdpi.com Natural antioxidants found in medicinal plants and spices, such as cinnamon and fenugreek, have also demonstrated a protective effect against citrinin-induced toxicity, partly due to their content of flavonoids and polyphenols. biomedres.usbiomedres.usresearchgate.net

Table 3: Chemical Agents and Their Effect on Citrinin or Producing Fungi

Chemical Agent Type Mechanism/Effect Citation
Potassium Sorbate Preservative Antifungal, effective at pH < 6.0 mdpi.com
Sodium Benzoate Preservative Inhibits growth of yeasts and molds in acidic products mdpi.com
Calcium Propionate Preservative Inhibits metabolic enzymes, lowers intracellular pH mdpi.com
Clove Natural Fungistatic Delays growth of Penicillium citrinum researchgate.net
Troxerutin Antioxidant (Flavonoid) Inhibits citrinin production mdpi.com
Sodium Chloride (NaCl) Stress Inducer/Antioxidant Response Reduces citrinin content in Monascus purpureus mdpi.com
Cinnamon Extract Natural Antioxidant Protects against citrinin-induced toxicity biomedres.us, biomedres.us, researchgate.net
Fenugreek Extract Natural Antioxidant Protects against citrinin-induced toxicity biomedres.us, biomedres.us, researchgate.net

Application of Fungistatic Agents and Preservatives

Fate of Citrinin During Food Processing

The presence of the mycotoxin citrinin in raw agricultural commodities does not always translate to equivalent levels in finished food products. The journey from field to table involves numerous processing steps, many of which involve heat and interaction with other food constituents. These processes can significantly alter the chemical structure and concentration of citrinin, leading to its degradation, binding to the food matrix, or transformation into other compounds with different toxicological profiles. Understanding the fate of citrinin during food processing is therefore critical for accurately assessing consumer exposure and risk.

Thermal Stability and Decomposition during Cooking and Baking

Citrinin is generally considered a moderately heat-stable molecule, but its stability is highly dependent on temperature, duration of heating, and the presence of water. researchgate.net Under dry conditions, citrinin is stable up to 120°C and requires temperatures greater than 175°C for decomposition. mdpi.comnih.gov However, the presence of water significantly lowers its heat stability; decomposition can begin at temperatures above 100°C. nih.govmdpi.com For instance, when water is present, a 10-minute heating period at 100°C can reduce citrinin levels by over 60%. mdpi.com Boiling in an aqueous solution can decrease the concentration of citrinin by 50% within 20 minutes, indicating its relative instability and thermolabile nature in aqueous environments. nih.govmdpi.com

Food processing operations such as cooking and baking introduce variables that influence citrinin degradation. Studies on biscuit baking have demonstrated that citrinin partially reacts and degrades during the process, with anywhere from 68% to 97% of the original amount remaining in the final product. mdpi.com Interestingly, higher degradation rates were observed when baking for longer times at lower temperatures, as opposed to shorter times at higher temperatures, to achieve a similar final product. mdpi.com This suggests that the duration of heat exposure is a critical factor in citrinin decomposition. The specific composition of the food matrix, such as the use of whole grain wheat flour, has also been observed to enhance citrinin degradation, although the precise mechanisms are still under investigation. mdpi.com

The following table summarizes findings on the thermal degradation of citrinin under various conditions.

ConditionTemperatureDurationMatrixDegradation/Reduction of CitrininSource(s)
Dry Heating>175°C--Decomposition occurs nih.gov
Heating with Water100°C10 minWater>60% reduction mdpi.com
Boiling-20 minAqueous Solution~50% reduction nih.govmdpi.com
Biscuit BakingVariedVariedDough3-32% degradation mdpi.com

Binding to Food Matrix Components (e.g., Carbohydrates, Proteins)

A significant phenomenon affecting the measurable concentration of citrinin during food processing is its ability to bind to macromolecules within the food matrix, such as carbohydrates and proteins. mdpi.comresearchgate.net These reactions can lead to the formation of "modified" or "matrix-bound" mycotoxins, which may not be detectable using standard analytical methods. mdpi.commdpi.com This can result in an underestimation of the total mycotoxin load in a processed food product. mdpi.com

In carbohydrate-rich foods like cereals, thermal processing can induce reactions between citrinin and carbohydrates. mdpi.comnih.gov It is hypothesized that the carboxylic acid group on the citrinin molecule can react with hydroxyl groups on carbohydrates to form esters. nih.gov Evidence for this includes the detection of carbohydrate-bound forms of citrinin after the enzymatic digestion of starch from baked biscuits. mdpi.comnih.gov

Food ComponentType of BindingImplicationSource(s)
Carbohydrates Covalent (Esterification)Formation of modified, "hidden" mycotoxins mdpi.comnih.govnih.gov
Proteins Covalent (with thiol, amine, hydroxy groups)Formation of protein adducts, underestimation by analysis researchgate.netnih.gov

Formation of Less Toxic or More Toxic Degradation Products

The thermal degradation of citrinin does not simply eliminate the toxin; it transforms it into various degradation products, each with its own toxicological profile. mdpi.com The toxicity of these products can be either lower or higher than that of the parent citrinin molecule. mdpi.com The formation of specific products is influenced by factors such as temperature and pH. mdpi.comwikipedia.org

Several key degradation products have been identified in laboratory studies:

Citrinin H1 : This product is formed from two citrinin molecules and has been shown to exhibit higher cytotoxicity than citrinin itself. nih.govmdpi.comwikipedia.org High-temperature treatment, such as at 140°C, can convert citrinin into the more toxic Citrinin H1. mdpi.com

Citrinin H2 : A formylated derivative of phenol (B47542) A, Citrinin H2 is considered to be less toxic than citrinin. wikipedia.org

Dicitrinin A : This cytotoxic dimer is primarily formed during decomposition in a neutral environment when citrinin concentrations are high. nih.govmdpi.comwikipedia.org

Decarboxycitrinin (B1256072) (DCIT) : This is a major degradation product formed during thermal processing. mdpi.comnih.gov Toxicological studies using human kidney cells (IHKE-cells) found the cytotoxicity of DCIT to be lower than that of citrinin. mdpi.comnih.govresearchgate.net

Phenol A : This product appears to be mainly produced under acidic conditions. wikipedia.org

Dihydrocitrinone (B1217665) : Identified as a degradation product when citrinin is treated with the enzyme manganese peroxidase, it has been shown to be less toxic than citrinin. mdpi.com

The transformation of citrinin during processing highlights the complexity of assessing food safety. A simple reduction in the concentration of citrinin might be accompanied by the formation of a more potent toxin like citrinin H1. nih.gov

Degradation ProductPrecursor(s)Conditions of FormationRelative ToxicitySource(s)
Citrinin H1 2 Citrinin MoleculesHigh temperature (e.g., 140°C)More toxic than citrinin nih.govmdpi.comwikipedia.orgnih.gov
Citrinin H2 CitrininThermal decompositionLess toxic than citrinin wikipedia.org
Dicitrinin A CitrininNeutral pH, high citrinin concentrationCytotoxic nih.govmdpi.comwikipedia.org
Decarboxycitrinin (DCIT) CitrininThermal degradationLess toxic than citrinin mdpi.comnih.govresearchgate.net
Phenol A CitrininAcidic conditions- wikipedia.org
Dihydrocitrinone CitrininEnzymatic degradationLess toxic than citrinin mdpi.com

Emerging Research Directions and Future Perspectives

Integrated Omics Approaches for Comprehensive Understanding of Citrinin (B600267) Biology

A holistic view of the biological impact of citrinin hydrate (B1144303) is being pursued through the integration of various "omics" technologies. Metabolomics, the large-scale study of small molecules, has been instrumental in identifying and characterizing citrinin and its related compounds in fungal extracts. For instance, UHPLC-MS/MS analysis has been used to identify citrinin hydrate and other metabolites in extracts of the endophytic fungus Aspergillus niveus. researchgate.net This approach allows for the annotation of a wide range of compounds present in a sample, providing a snapshot of the organism's metabolic state. researchgate.net

Metabolomics has also been applied to understand the changes in coffee bean composition during processing, where this compound was identified as one of the metabolites whose levels decreased significantly during fermentation. mdpi.com The use of liquid chromatography-mass spectrometry (LC-MS/MS)-based metabolomics provides a powerful tool for tracking the presence and abundance of such compounds in complex matrices. mdpi.com

Furthermore, the integration of metabolomics with proteomics, the study of proteins, can offer insights into the molecular mechanisms affected by citrinin. While direct proteomic studies on this compound are emerging, the broader field of mycotoxin research is increasingly adopting these integrated approaches to elucidate pathways of toxicity and biosynthesis.

Advanced Computational Modeling for Biosynthesis Prediction and Mechanism Elucidation

Computational tools are becoming indispensable in predicting the biosynthetic pathways of natural products like citrinin and in understanding their mechanisms of action. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been used to study the interaction of citrinin with enzymes. For example, molecular docking studies have been employed to investigate the inhibitory potential of citrinin and its analogs against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com

These computational models can help in identifying key structural features required for biological activity and in designing new derivatives with potentially enhanced or more specific activities. mdpi.com The prediction of biosynthetic pathways, such as the alkaline biosynthesis of citrinin, is also an area where computational modeling can provide significant insights, complementing experimental data. knapsackfamily.com

Development of Novel Biosynthesis Inhibitors as Antifungal Strategies

Targeting the biosynthesis of mycotoxins like citrinin is a promising strategy for controlling fungal growth and contamination. Research in this area focuses on identifying and developing inhibitors of key enzymes involved in the polyketide synthesis pathway, which is responsible for producing citrinin.

While specific inhibitors targeting this compound biosynthesis are still under active investigation, the broader search for antifungal agents includes compounds that disrupt critical metabolic pathways in fungi. For example, some research has focused on inhibitors of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nzdr.ru The development of specific inhibitors for the enzymes involved in citrinin's unique biosynthetic steps could lead to more targeted and effective antifungal treatments.

Exploration of Specific Enzyme Inhibition by this compound and its Derivatives

This compound has been found to inhibit several enzymes, highlighting its potential for broader biological activity. It has been identified as an inhibitor of human rhinovirus 3C-protease, an enzyme essential for viral replication. portico.orgresearchgate.netub.edumedical-diss.com This discovery was the result of a target-directed microbial screen, showcasing a method for finding novel enzyme inhibitors from natural sources. researchgate.netub.edu

Additionally, this compound has been shown to inhibit serotonin (B10506) N-acetyltransferase (AANAT), an enzyme involved in the conversion of serotonin to N-acetylserotonin. koreascience.krresearchgate.net This was the first time an AANAT inhibitor was isolated from a natural source. koreascience.kr More recent studies have also demonstrated its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. researchgate.netnih.gov

The inhibitory activity of citrinin and its derivatives against various enzymes is an active area of research. For instance, citrinin has shown moderate inhibitory activity against both AChE and BuChE. researchgate.net The exploration of citrinin derivatives, such as citrinin dimers like dicitrinol A and penicitrinol B, may reveal compounds with more potent or selective inhibitory profiles. nih.govmdpi.com

Interactive Table: Enzyme Inhibition by Citrinin and its Hydrate Form

Enzyme TargetCompoundObserved Effect
Acetylcholinesterase (AChE)CitrininInhibition
Butyrylcholinesterase (BuChE)CitrininInhibition
Human Rhinovirus 3C-ProteaseThis compoundInhibition
Serotonin N-acetyltransferase (AANAT)This compoundInhibition

Environmental Remediation and Bioremediation Technologies for Contaminated Matrices

The presence of citrinin in food and feed necessitates the development of effective remediation strategies. Bioremediation, which uses microorganisms or their enzymes to degrade or detoxify contaminants, is a promising approach. Fungi themselves possess biodegradative capabilities that can be harnessed for the remediation of contaminated environments. epdf.pub

Research into the chemical properties of this compound, such as its susceptibility to oxidation and decarboxylation, can inform the development of chemical detoxification methods. nzdr.ru The lactol ring of this compound can be opened, leading to further degradation products. nzdr.ru Understanding these degradation pathways is crucial for designing effective remediation technologies for matrices contaminated with citrinin.

Q & A

Basic: What validated analytical methods are recommended for detecting Citrinin hydrate in complex biological matrices?

Answer: High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS/MS) are widely used for detecting this compound. Key challenges include optimizing mobile-phase composition (e.g., acetonitrile/water with formic acid) to resolve this compound from matrix interferents. Method validation must adhere to ICH guidelines, ensuring specificity, sensitivity (LOD ≤ 0.1 µg/kg), and recovery rates (80–120%) in food or biological samples. Matrix-matched calibration curves are critical to account for signal suppression/enhancement .

Basic: How can researchers ensure the stability of this compound during long-term storage in experimental settings?

Answer: Stability is pH- and temperature-dependent. Store this compound in amber vials at −20°C in anhydrous solvents (e.g., methanol) to prevent hydrolysis. Regularly monitor purity via UV-Vis spectroscopy (absorption maxima at 250–330 nm) and confirm structural integrity using nuclear magnetic resonance (NMR). Degradation products, such as Citrinin H1 (decarboxylated form), should be quantified to adjust storage protocols .

Advanced: What experimental models are optimal for elucidating the mechanism of this compound-induced nephrotoxicity?

Answer: Primary renal proximal tubule epithelial cells (RPTECs) and 3D kidney organoids are preferred for in vitro studies. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dysregulated pathways (e.g., oxidative stress, mitochondrial dysfunction). Dose-response studies should use benchmark dose (BMD) modeling to establish NOAEL/LOAEL, incorporating EFSA’s guidance for probabilistic risk assessment .

Advanced: How should researchers resolve contradictions in cytotoxicity data for this compound across studies?

Answer: Contradictions often arise from variability in cell lines, exposure durations, or impurity levels. Apply meta-analysis frameworks to harmonize datasets, adjusting for covariates (e.g., cell viability assay type). Use BMD analysis to derive consensus toxicity thresholds, and validate findings with orthogonal assays (e.g., live/dead staining vs. ATP assays) .

Basic: What synthesis protocols yield this compound with high purity for research use?

Answer: this compound is typically synthesized via fungal fermentation (e.g., Monascus spp.), followed by extraction with ethyl acetate and purification using silica-gel chromatography. Purity (>98%) is confirmed via HPLC-UV and high-resolution MS. Recrystallization in ethanol/water mixtures enhances crystallinity, critical for structural studies .

Advanced: Which computational strategies predict this compound’s interactions with cellular macromolecules?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to targets like renal organic anion transporters (OATs). Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd). Quantum mechanical calculations (DFT) assess reactivity of this compound’s lactone ring under physiological conditions .

Basic: What guidelines govern dose-response study design for this compound toxicity?

Answer: Follow OECD Test Guidelines (e.g., TG 408 for 90-day rodent studies). Include at least five dose groups, vehicle controls, and endpoints like serum creatinine and kidney histopathology. For in vitro assays, adhere to ISO 10993-5 for cytotoxicity testing, ensuring exposure times align with pharmacokinetic data .

Advanced: What analytical challenges arise when quantifying this compound in multi-contaminant systems (e.g., co-occurring with Ochratoxin A)?

Answer: Matrix effects and co-elution complicate quantification. Use tandem MS (MRM mode) with isotopic internal standards (e.g., <sup>13</sup>C-Citrinin) for compensation. Employ chromatographic gradients with C18 columns (2.6 µm particle size) to separate analogs. Validate methods per SANTE/11312/2021 guidelines for multi-mycotoxin analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.